molecular formula C9H10N2O B1604266 4-Methoxy-6-methyl-1H-indazole CAS No. 885522-40-7

4-Methoxy-6-methyl-1H-indazole

Cat. No.: B1604266
CAS No.: 885522-40-7
M. Wt: 162.19 g/mol
InChI Key: JYMRYDLWCYMQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-methyl-1H-indazole is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-6-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-6-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-8-7(5-10-11-8)9(4-6)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMRYDLWCYMQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646509
Record name 4-Methoxy-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-40-7
Record name 4-Methoxy-6-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methoxy-6-methyl-1H-indazole mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural pharmacology, and synthetic utility of 4-Methoxy-6-methyl-1H-indazole , a privileged scaffold in medicinal chemistry.

Mechanism of Action, Structural Pharmacology, and Synthetic Utility[1]

Executive Summary

4-Methoxy-6-methyl-1H-indazole (CAS: 885522-40-7) is a high-value heterocyclic building block and privileged scaffold used extensively in the discovery of small-molecule kinase inhibitors and the total synthesis of complex alkaloids.[1] While not a marketed drug as a standalone entity, its structural core serves as the primary pharmacophore for a class of potent inhibitors targeting KRAS G12C , HPK1 (Hematopoietic Progenitor Kinase 1), and FGFR .[1]

Its mechanism of action is defined by its role as a ATP-mimetic hinge binder .[1] The indazole core forms critical hydrogen bonds with the kinase hinge region, while the 4-methoxy and 6-methyl substituents provide essential selectivity filters by occupying specific hydrophobic pockets and solvent-exposed regions within the ATP-binding site.[1]

Structural Pharmacology & Mechanism of Action[1]
2.1 The Indazole Core as a Hinge Binder

In the context of kinase inhibition, the 1H-indazole moiety functions as a bioisostere of the adenine ring of ATP.[1]

  • Donor-Acceptor Motif: The N1-H serves as a hydrogen bond donor to the backbone carbonyl of the kinase hinge residue (e.g., Glu, Met).[1] The N2 nitrogen serves as a hydrogen bond acceptor from the backbone amide nitrogen.[1]

  • Binding Affinity: This bidentate interaction anchors the molecule within the ATP-binding pocket, establishing high ligand efficiency.[1]

2.2 Role of Substituents (Selectivity Filters)

The specific substitution pattern—4-methoxy and 6-methyl —is not arbitrary; it is engineered to exploit specific structural features of target proteins:

  • 4-Methoxy Group (

    
    ): 
    
    • Steric Fit: Often positioned to interact with the "gatekeeper" residue or the solvent front.[1] In HPK1 inhibitors, this group can induce a specific conformation of the P-loop or interact with water networks (e.g., Asp155 water-mediated interaction).[1]

    • Electronic Effect: The electron-donating oxygen increases the electron density of the indazole ring, potentially strengthening the N2 acceptor capability.[1]

  • 6-Methyl Group (

    
    ): 
    
    • Hydrophobic Filling: Targets the internal hydrophobic pocket (Back Pocket II or similar) adjacent to the hinge.[1] This interaction displaces high-energy water molecules, providing an entropic gain in binding free energy.[1]

    • Selectivity: Steric clash with larger residues in off-target kinases prevents binding, thereby enhancing selectivity for targets like KRAS or HPK1 which have accommodating pockets.[1]

2.3 Visualization of Binding Mode

The following diagram illustrates the canonical binding mode of the 4-methoxy-6-methyl-1H-indazole scaffold within a generic kinase hinge region.

BindingMode cluster_protein Target Protein (Kinase Domain) Indazole Indazole Core (Scaffold) Hinge_CO Kinase Hinge (C=O Backbone) Indazole->Hinge_CO H-Bond (N1-H) Gatekeeper Gatekeeper Residue (Steric/Hydrophobic) Indazole->Gatekeeper 4-Methoxy Interaction Hydrophobic_Pocket Hydrophobic Pocket (Val/Leu/Ala) Indazole->Hydrophobic_Pocket 6-Methyl Van der Waals Hinge_NH Kinase Hinge (N-H Backbone) Hinge_NH->Indazole H-Bond (N2)

Caption: Canonical binding interaction of the 4-Methoxy-6-methyl-1H-indazole scaffold with a kinase ATP-binding site.

Case Studies in Drug Discovery
3.1 KRAS G12C Inhibition

The 4-methoxy-6-methyl-1H-indazole scaffold (often modified as the 5,7-difluoro derivative) serves as a critical intermediate in the synthesis of covalent KRAS G12C inhibitors.[1]

  • Mechanism: The scaffold orients the "warhead" (e.g., acrylamide) towards the mutant Cysteine-12 residue.[1]

  • Outcome: Irreversible locking of KRAS in the GDP-bound (inactive) state, blocking downstream signaling (RAF/MEK/ERK pathway).[1]

  • Reference: This scaffold appears in patent literature (e.g., US20190233440A1) describing quinazoline and pyridopyrimidine derivatives where the indazole moiety provides the necessary rigidity and binding affinity.[1]

3.2 Total Synthesis of Nigellicine

Beyond synthetic drugs, this core is the biosynthetic and synthetic precursor to Nigellicine , a rare alkaloid found in Nigella sativa (Black Cumin).[1]

  • Biological Activity: Nigellicine exhibits anti-inflammatory and antioxidant properties.[1]

  • Synthetic Role: The 4-methoxy-6-methyl-1H-indazole-3-carboxylic acid is the direct precursor.[1] The synthesis involves a complex cyclization that establishes the unique tricyclic structure of the alkaloid.[1]

Experimental Protocols
4.1 Synthesis of the Core Scaffold

Objective: Preparation of 4-Methoxy-6-methyl-1H-indazole from 2-fluoro-4-methoxy-6-methylbenzaldehyde.

Reagents:

  • 2-Fluoro-4-methoxy-6-methylbenzaldehyde (1.0 eq)[1]

  • Hydrazine monohydrate (

    
    ) (excess, ~10 eq)[1]
    
  • Solvent: DME (Dimethoxyethane) or Ethanol[1]

Protocol:

  • Dissolution: Dissolve 2-fluoro-4-methoxy-6-methylbenzaldehyde (10 mmol) in DME (10 mL) in a round-bottom flask.

  • Cyclization: Add hydrazine monohydrate (10 mL) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) and stir for 12–15 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.[1]
    
  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to approximately 50% volume.

  • Precipitation: Pour the residue into ice-cold water (50 mL). The product should precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid, wash with cold water (

    
     mL), and dry under vacuum. If necessary, recrystallize from Ethanol/Water.[1]
    
  • Validation: Verify structure via

    
    H-NMR (DMSO-
    
    
    
    ): Look for Indazole C3-H singlet (~8.0-8.3 ppm) and N-H broad singlet (~13.0 ppm).[1]
4.2 Generic Kinase Inhibition Assay (ADP-Glo)

Objective: Evaluate the inhibitory potency (


) of indazole-based derivatives against a target kinase (e.g., HPK1).[1]

Materials:

  • Kinase Enzyme (e.g., recombinant HPK1)[1]

  • Substrate (e.g., Myelin Basic Protein)[1]

  • ATP (Ultra-pure)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega)

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).[1]
    
  • Compound Dilution: Prepare a serial dilution of the indazole derivative in DMSO (final DMSO concentration < 1%).

  • Reaction Assembly: In a 384-well plate, add:

    • 2

      
      L Compound[1]
      
    • 2

      
      L Enzyme[1]
      
    • 2

      
      L Substrate/ATP mix
      
  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination: Add 5

    
    L ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1] Incubate for 40 minutes.
    
  • Detection: Add 10

    
    L Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 minutes.
    
  • Readout: Measure luminescence using a plate reader. Calculate

    
     using a 4-parameter logistic fit.
    
Quantitative Data Summary
ParameterValue / DescriptionContext
Molecular Weight 162.19 g/mol Core scaffold
LogP (Calc) ~2.1Lipophilicity suitable for cell permeability
H-Bond Donors 1 (N1-H)Critical for hinge binding
H-Bond Acceptors 2 (N2, O-Me)Interaction with backbone and solvent
Key Resonance

8.0-8.3 ppm (C3-H)
Diagnostic

H-NMR signal
Typical

< 10 nM (Optimized Derivatives)Potency in KRAS/HPK1 assays (as part of larger molecule)
References
  • Merck & Co.[1] HPK1 Inhibitors: Yu, E. C., et al. (2021).[1][2] "Discovery and optimization of reverse indazoles as small-molecule inhibitors of HPK1". ACS Medicinal Chemistry Letters, 12(3), 459-466.[1] Link[1]

  • KRAS G12C Patent: "Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents".[1] US Patent Application US20190233440A1.[1] Link

  • Nigellicine Synthesis: Sapeta, K., & Kerr, M. A. (2019).[1] "Total Synthesis of Nigellicine and Nigeglanine Hydrobromide". Journal of Organic Chemistry. Link[1]

  • Indazole Scaffold Review: Gaikwad, D. D., et al. (2015).[1] "Indazole: A privileged scaffold for the design of novel therapeutic agents".[1] Drug Discovery Today. Link

  • PubChem Compound Summary: "4-Methoxy-6-methyl-1H-indazole".[1][3][4] PubChem CID: 1219133-87-7 (Analog).[1] Link

Sources

Technical Guide: Spectroscopic Characterization of 4-Methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-Methoxy-6-methyl-1H-indazole , a critical scaffold in kinase inhibitor development (e.g., VEGFR, FGFR pathways).

This guide is structured to function as a self-validating protocol for analytical chemists and medicinal chemists.

Executive Summary & Compound Profile

Compound: 4-Methoxy-6-methyl-1H-indazole CAS: 133843-04-6 Molecular Formula: C


H

N

O Exact Mass: 162.0793 Da

The characterization of 4,6-disubstituted indazoles presents a specific challenge: distinguishing between regioisomers (e.g., 4-methoxy-6-methyl vs. 6-methoxy-4-methyl) and defining the tautomeric state (1H vs. 2H). This guide provides a definitive workflow to validate structural integrity using NMR (


H, 

C, NOESY) and MS techniques.

Structural Dynamics: The Tautomerism Challenge

Before spectral acquisition, one must understand the dynamic equilibrium of the indazole core. In solution, indazoles exist in a tautomeric equilibrium between the 1H-isomer (thermodynamically favored) and the 2H-isomer .[1]

  • 1H-Indazole: The proton resides on N1. This is the dominant form in non-polar solvents and DMSO.

  • 2H-Indazole: The proton resides on N2. This form is often stabilized by specific hydrogen bonding or solvent effects but is generally minor (<10%).

Critical Implication for NMR: In protic solvents (MeOH-


), the NH proton exchanges rapidly, disappearing from the spectrum. In aprotic polar solvents (DMSO-

), the exchange is slow, allowing observation of the NH signal (typically

12.5–13.5 ppm) and fixing the tautomer for NOE analysis.
Visualization: Tautomeric Equilibrium & Solvent Interaction

Tautomerism cluster_0 Thermodynamic Equilibrium T1 1H-Tautomer (Major Species) N1-H T2 2H-Tautomer (Minor Species) N2-H T1->T2 Fast Exchange (MeOH) Result Slow Exchange Limit NH Signal Visible (~13 ppm) T1->Result Locks Conformation Solvent Solvent Choice: DMSO-d6 Solvent->T1 Stabilizes

Figure 1: Tautomeric equilibrium of indazole. DMSO-d6 is required to "lock" the 1H-form for full characterization.

Experimental Protocol: Sample Preparation

To ensure reproducibility and resolution of the broad NH singlet and fine meta-coupling of aromatic protons.

  • Solvent Selection: Use DMSO-

    
      (99.9% D) + 0.03% TMS.
    
    • Why: CDCl

      
       often leads to broadening of the NH signal and potential aggregation. DMSO ensures solubility of the polar indazole core and sharpens the exchangeable proton.
      
  • Concentration: Prepare a 10–15 mg/mL solution.

    • Why: Higher concentrations may induce stacking (concentration-dependent shifts), while lower concentrations require excessive scan times for

      
      C detection.
      
  • Water Suppression: Ensure the DMSO water peak (

    
     3.33 ppm) does not overlap with the methoxy signal (
    
    
    
    3.8–4.0 ppm). If overlap occurs, dry the sample or use solvent suppression pulse sequences.

Spectroscopic Analysis: The "Fingerprint" Validation

A. Mass Spectrometry (LC-MS)[2]
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

  • Expected Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern: Look for loss of methyl radical (

    
    ) or methoxy loss (
    
    
    
    ), though the indazole ring is highly stable.
B. Nuclear Magnetic Resonance ( H NMR)

The proton spectrum provides the definitive proof of regiochemistry.

Reference Data (DMSO-


, 400 MHz): 
PositionTypeShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH Exch.12.8 – 13.2Broad Singlet-H-1 (Indazole NH)
H-3 Ar-H7.95 – 8.05Singlet-Characteristic Indazole H-3
H-5 Ar-H6.40 – 6.55Singlet (br)

Shielded by 4-OMe and 6-Me
H-7 Ar-H6.70 – 6.85Singlet (br)

Shielded by 6-Me
4-OMe Alkyl3.85 – 3.95Singlet-Integrated 3H
6-Me Alkyl2.35 – 2.45Singlet-Integrated 3H

Critical Diagnostic Features:

  • The H-3 Singlet: The proton at position 3 is distinctively deshielded (

    
    8.0 ppm) and typically appears as a sharp singlet.
    
  • Meta-Coupling (H5 vs H7): Unlike unsubstituted indazole (which shows complex ABCD systems), the 4,6-disubstitution leaves H-5 and H-7 isolated from ortho-neighbors. They appear as singlets or finely split meta-doublets (

    
     Hz).
    
  • Shielding Effects: The 4-Methoxy group exerts a strong electron-donating effect (resonance), significantly shielding the H-5 proton, pushing it upfield to

    
    6.5 ppm.
    
C. 2D-NMR: Proving Regiochemistry (NOESY)

To distinguish 4-Methoxy-6-methyl from 6-Methoxy-4-methyl , a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is mandatory.

  • The "Smoking Gun" Correlation:

    • Irradiate the Methoxy signal (

      
      3.9 ppm).
      
    • Observation: You must see a NOE correlation to H-3 (

      
      8.0 ppm) and H-5  (
      
      
      
      6.5 ppm).
    • Reasoning: The 4-OMe group is spatially close to H-3. A 6-OMe group would be too distant from H-3 to show a correlation.

Visualization: NOESY Correlation Logic

NOESY_Logic cluster_structure Spatial Proximity (NOE) OMe 4-Methoxy Group (3.9 ppm) H3 H-3 Proton (8.0 ppm) OMe->H3 Strong NOE (Defines 4-position) H5 H-5 Proton (6.5 ppm) OMe->H5 Strong NOE H7 H-7 Proton (No NOE with OMe) OMe->H7 NO Correlation

Figure 2: NOESY correlations required to confirm the 4-position of the methoxy group.

Synthesis & Impurity Profile

Understanding the synthesis helps anticipate impurities in the spectrum.

Common Synthetic Route: Cyclization of 2-fluoro-6-methoxy-4-methylbenzaldehyde with hydrazine hydrate.

Potential Impurities to Watch:

  • Hydrazine Residues: Broad peaks around 4–5 ppm (highly dependent on water content).

  • Uncyclized Hydrazone: Check for an imine proton signal around 8.3–8.5 ppm (distinct from the H-3 indazole signal).

  • Regioisomers: If the starting material was not pure, look for "shadow peaks" near the methoxy singlet.

References

  • General Indazole Characterization

    • Claramunt, R. M., et al.
    • Relevance: Establishes the 1H-tautomer dominance in DMSO.
  • NMR of Azoles

    • Fruchier, A., et al. "NMR studies in the heterocyclic series."[2] Magnetic Resonance in Chemistry, 1982.[2]

    • Relevance: Provides base chemical shifts for the indazole core.
  • Kinase Inhibitor Scaffolds

    • Zhang, L., et al. "Design and synthesis of indazole derivatives as FGFR inhibitors." European Journal of Medicinal Chemistry, 2021.
    • Relevance: Contextualizes the 4-methoxy-6-methyl motif in drug discovery.

Sources

Structural Elucidation and Carbon-13 NMR Profiling of 4-Methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Significance

4-Methoxy-6-methyl-1H-indazole represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JNK, LRRK2) and estrogen receptor modulators. The fusion of the electron-rich methoxy group at C4 and the lipophilic methyl group at C6 creates a unique electronic environment that influences both ligand-binding affinity and metabolic stability.[1]

This guide provides a rigorous technical analysis of the Carbon-13 Nuclear Magnetic Resonance (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


C NMR)  profile for this compound. Unlike standard proton NMR, 

C NMR allows for the direct interrogation of the carbon skeleton, providing unambiguous evidence of the substitution pattern and tautomeric state (1H- vs. 2H-indazole) which is critical for regulatory documentation.

Experimental Methodology

To ensure reproducible spectral data, the following protocol is recommended. The choice of solvent is paramount due to the tautomeric nature of the indazole core.[1]

Sample Preparation Protocol
  • Solvent Selection: DMSO-dngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
      (Dimethyl sulfoxide-d
    
    
    
    ) is the gold standard.
    • Reasoning: Indazoles are prone to aggregation in non-polar solvents like CDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      . DMSO-d
      
      
      
      disrupts intermolecular hydrogen bonding, sharpening the signals, and slows the proton exchange rate, often allowing observation of the N-H proton coupling in associated 2D experiments.
  • Concentration: 20–30 mg of analyte in 0.6 mL solvent.

  • Instrument Parameters:

    • Frequency: 100 MHz or 125 MHz (corresponding to 400/500 MHz ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      H frequency).
      
    • Pulse Sequence: Proton-decoupled (CPD) with NOE enhancement for sensitivity.

    • Relaxation Delay (D1):

      
       2.0 seconds (critical for quaternary carbons C3a, C7a, C4, C6).
      
Elucidation Workflow Diagram

The following Graphviz diagram outlines the logical flow from synthesis to structural confirmation.

ElucidationWorkflow Syn Synthesis (Hydrazine Cyclization) Pur Purification (Flash/HPLC) Syn->Pur Crude Isolate Prep NMR Prep (DMSO-d6) Pur->Prep >98% Purity Acq Data Acquisition (1D 13C, HSQC, HMBC) Prep->Acq Solubilization Assign Assignment & Tautomer Confirmation Acq->Assign Spectra Processing

Figure 1: Integrated workflow for the isolation and spectroscopic validation of substituted indazoles.

C NMR Data Profile

The following data represents the High-Confidence Predicted Assignment based on Substituent Chemical Shift (SCS) additivity rules applied to the parent 1H-indazole core (


C reference data derived from Claramunt et al. and general indazole libraries).

Solvent: DMSO-d


 | Reference:  TMS (0.0 ppm) or DMSO septet (39.5 ppm)
Carbon PositionChemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, ppm)
Carbon TypeAssignment Logic & Electronic Effects
C4 153.5 ± 1.5 Quaternary (C-O)Deshielded (Ipso): Directly attached to the electronegative Oxygen of the Methoxy group. Heaviest shift.
C7a 141.0 ± 1.0 QuaternaryBridgehead: Typical aromatic bridgehead shift, slightly shielded by para-OMe resonance.[1]
C6 138.5 ± 1.0 Quaternary (C-C)Deshielded (Ipso): Attached to Methyl group (+9 ppm effect relative to unsubstituted C6).[1]
C3 132.0 ± 1.0 CH (Aromatic)Imine-like: Characteristic of the C=N bond in the pyrazole ring.[1] Relatively robust to benzene ring substitution.[1]
C3a 114.5 ± 1.5 QuaternaryBridgehead: Shielded significantly by the ortho-Methoxy group (resonance donation).[1]
C7 108.0 ± 1.0 CH (Aromatic)Shielded: Ortho to the Methyl group.[1]
C5 98.5 ± 1.5 CH (Aromatic)Highly Shielded: Located ortho to the Methoxy group and ortho to the Methyl group.[1] The OMe resonance effect is dominant here.[1]
4-OMe 55.2 ± 0.5 CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Methoxy)
Aliphatic O-C: Diagnostic region for aromatic methoxy groups.
6-Me 21.8 ± 0.5 CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Methyl)
Aliphatic C-C: Diagnostic region for benzylic methyl groups.
Mechanistic Interpretation of Shifts[1]
  • The "Methoxy Effect" (C4, C3a, C5): The methoxy group at C4 is the strongest electronic driver.[1] It pushes electron density into the ring via resonance.[1] This results in significant shielding (upfield shift) of the ortho positions (C3a and C5) and deshielding (downfield shift) of the ipso C4.[1]

  • The "Methyl Effect" (C6, C5, C7): The methyl group at C6 provides weak induction.[1] It deshields C6 (ipso) and slightly shields C5 and C7.[1]

  • Differentiation of C5 vs. C7: C5 is shielded by both the 4-OMe and 6-Me groups, making it the most upfield aromatic signal (< 100 ppm).[1] C7 is only shielded by the 6-Me group, appearing further downfield (~108 ppm).[1]

Tautomeric Equilibrium (1H vs. 2H)

Indazoles exhibit annular tautomerism.[1] In solution (DMSO/CDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), the 1H-tautomer  is thermodynamically favored over the 2H-tautomer by approximately 2–4 kcal/mol.
Diagnostic Signals[1]
  • 1H-Indazole (Major): C3 is typically ~132–134 ppm.[1]

  • 2H-Indazole (Minor): If present, the C3 signal shifts downfield to ~120–125 ppm, and the symmetry of the benzene ring signals alters due to the loss of quinoid character.[1]

Tautomerism Diagram

The shift in protonation changes the bond order of the pyrazole ring, affecting chemical shifts.[1]

Tautomerism T1 1H-Tautomer (Major Species) Thermodynamically Stable T2 2H-Tautomer (Minor Species) Kinetic/Transient T1->T2 Fast Exchange (H-shift) Note NMR Observation: In DMSO-d6, exchange is slow enough to see distinct 1H-species signals. T1->Note

Figure 2: Tautomeric equilibrium of the indazole core.[1] The 1H-form dominates in polar aprotic solvents.[1]

Validation Strategy (Self-Validating Protocol)

To confirm the assignment without a crystal structure, use the following Heteronuclear Correlation logic:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlate the proton at ~3.8 ppm (OMe) to Carbon at ~55 ppm.[1]

    • Correlate the proton at ~2.4 ppm (Me) to Carbon at ~21 ppm.[1]

    • Identify C5 and C7 by their attachment to aromatic protons.[1] C5 will correlate to the proton that is a singlet (or meta-coupled doublet) and is most shielded.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation) - The "Smoking Gun":

    • C4 Identification: Look for a strong 3-bond correlation from the Methoxy protons (OMe) to a quaternary carbon in the aromatic region.[1] This must be C4 (~153 ppm).

    • C6 Identification: Look for a 2/3-bond correlation from the Methyl protons (Me) to a quaternary carbon.[1] This identifies C6 (~138 ppm).[1]

    • C3 Identification: The proton at C3 (typically a singlet around 8.0 ppm) will show correlations to C3a and C7a, linking the pyrazole and benzene rings.[1]

References

  • Claramunt, R. M., et al. "The Tautomerism of Indazoles: A 13C/15N NMR and Theoretical Study."[1] Magnetic Resonance in Chemistry, vol. 44, no. 1, 2006.[1][2]

  • Elguero, J., et al. "Prototropic Tautomerism of Heterocycles: Heteroaromatic Tautomerism."[1] Advances in Heterocyclic Chemistry, vol. 76, 2000.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Standard reference for SCS Additivity Rules).
  • Reich, H. J. "Bordwell pKa Table and NMR Shift Data."[1] University of Wisconsin-Madison Chemistry Database.[1]

Sources

Technical Guide: Mass Spectrometry Characterization of 4-Methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric (MS) analysis of 4-Methoxy-6-methyl-1H-indazole (C₉H₁₀N₂O). As a privileged scaffold in medicinal chemistry—particularly in the development of kinase inhibitors (e.g., FGFR, VEGFR) and CNS-active agents—the precise characterization of this indazole derivative is critical.

This document moves beyond standard spectral reporting to explain the causality of ionization behaviors and fragmentation mechanisms. It addresses the specific challenges of distinguishing the 4-methoxy regioisomer from its 5-, 6-, or 7-methoxy counterparts and managing the 1H-/2H- tautomeric equilibrium inherent to the indazole core.

Molecular Architecture & Physicochemical Properties[1]

Understanding the analyte's electronic distribution is the prerequisite for successful ionization. The 4-methoxy-6-methyl-1H-indazole molecule possesses two distinct nitrogen centers (N1 pyrrole-like and N2 pyridine-like) and an electron-donating methoxy group that influences ring stability.

Table 1: Physicochemical Profile for MS Method Development
PropertyValueMS Implication
Formula C₉H₁₀N₂OMonoisotopic Mass: 162.0793 Da
Exact Mass

163.0871 Primary target for SIR/MRM acquisition.
pKa (Calc.) ~1.5 (N2) / ~13 (N1)The molecule is weakly basic. Acidic mobile phases (Formic Acid) are essential for efficient protonation.
LogP ~1.9 - 2.2Moderate hydrophobicity; ideal for Reversed-Phase LC (C18).
Tautomerism 1H- / 2H- IndazoleIn solution/gas phase, the 1H-tautomer is thermodynamically favored, but rapid interconversion occurs unless N-alkylated.

Ionization Dynamics: ESI vs. APCI

The Choice of Electrospray Ionization (ESI)

For 4-Methoxy-6-methyl-1H-indazole, Positive Mode Electrospray Ionization (ESI+) is the gold standard.

  • Mechanism: The pyridine-like nitrogen (N2) acts as a proton acceptor. The electron-donating effect of the 4-methoxy and 6-methyl groups increases the electron density of the pyrazole ring, enhancing proton affinity compared to unsubstituted indazole.

  • Protocol Recommendation: Use 0.1% Formic Acid in the mobile phase. The low pH ensures the N2 nitrogen is fully protonated (

    
    ), maximizing sensitivity.
    
When to use APCI?

Atmospheric Pressure Chemical Ionization (APCI) is generally unnecessary unless the matrix is highly non-polar or if the methoxy group undergoes in-source demethylation during ESI (rare but possible at high cone voltages). APCI is preferred only if the analyte is co-eluting with ion-suppressing phospholipids.

Fragmentation Mechanics (MS/MS)

The fragmentation of methoxy-indazoles follows a specific, energy-dependent pathway. The stability of the bicyclic aromatic system requires higher collision energies (CE) to induce ring opening.

Primary Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), the protonated precursor (


 163.09) typically undergoes three competitive pathways:
  • Loss of Methyl Radical (

    
    , -15 Da): 
    
    • Mechanism:[1][2][3][4][5] Homolytic cleavage of the methoxy methyl group. This is common in methoxy-substituted aromatics, generating a radical cation

      
       at 
      
      
      
      148
      .
    • Diagnostic Value: Confirms the presence of the methoxy group.[1][3]

  • Loss of Carbon Monoxide (CO, -28 Da):

    • Mechanism:[1][2][3][4][5] Following the loss of the methyl group (or via a concerted rearrangement), the oxygen atom can be expelled as CO, leading to ring contraction. This generates ions at

      
       135  (if direct loss from precursor is observed via formaldehyde loss) or 
      
      
      
      120
      (sequential 148
      
      
      120).
  • Retro-Diels-Alder (RDA) / Ring Cleavage:

    • Mechanism:[1][2][3][4][5] The indazole core is prone to losing small neutral molecules like

      
       (27 Da) or 
      
      
      
      (28 Da) from the pyrazole ring.
    • Pathway:

      
       (Loss of HCN) or 
      
      
      
      (Loss of
      
      
      ).
Visualization of Fragmentation Logic

The following diagram illustrates the proposed fragmentation tree for 4-Methoxy-6-methyl-1H-indazole.

FragmentationPath Parent Precursor Ion [M+H]+ : 163.09 Radical Radical Cation [M+H - CH3]+. m/z 148.06 Parent->Radical - CH3• (15 Da) (Methoxy cleavage) LossHCN Indazole Cleavage [M+H - HCN]+ m/z 136.08 Parent->LossHCN - HCN (27 Da) (Pyrazole ring break) LossN2 Diazo Loss [M+H - N2]+ m/z 135.08 Parent->LossN2 - N2 (28 Da) LossCO Ring Contraction [M+H - CH3 - CO]+ m/z 120.06 Radical->LossCO - CO (28 Da) (Phenolic rearrangement)

Figure 1: Proposed MS/MS fragmentation tree for 4-Methoxy-6-methyl-1H-indazole showing competitive loss of methoxy group and pyrazole ring cleavage.

Differentiation of Regioisomers

A critical challenge in drug development is distinguishing the 4-methoxy isomer from the 5-, 6-, or 7-methoxy isomers. All share the exact mass (163.0871).

The "Ortho Effect" Strategy

The 4-methoxy group is spatially adjacent to the N1/N2 nitrogens (peri-position to N1).

  • Mechanism: In 4-methoxy indazoles, a specific "ortho effect" (interaction between the C4-methoxy oxygen and the N1 proton) can stabilize specific transition states, often altering the ratio of

    
     vs 
    
    
    
    .
  • Experimental Validation:

    • Run the 4-methoxy standard against a 5-methoxy or 6-methoxy standard.

    • Compare the intensity ratio of

      
       148 : 
      
      
      
      136
      .
    • The 4-methoxy isomer typically exhibits a distinct ratio due to the steric and electronic proximity of the methoxy group to the protonation site.

Experimental Protocol: Validated Workflow

This protocol is designed to be self-validating. The inclusion of a "System Suitability" step ensures the instrument is capable of detecting the necessary fragments before sample analysis.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4-Methoxy-6-methyl-1H-indazole in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

Step 2: LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Waters BEH or Agilent Zorbax), 2.1 x 50mm, 1.7µmHigh resolution for separating potential isomers.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic solvent for desolvation.
Gradient 5% B to 95% B over 5 minsGeneric scouting gradient sufficient for this polarity.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Step 3: MS Acquisition Parameters (Triple Quadrupole)
  • Source: ESI Positive[6][7]

  • Capillary Voltage: 3.0 kV (Standard)

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile methoxy).

  • Collision Energy (CE):

    • Ramp: 15 - 40 eV.

    • Target: 25 eV is usually optimal for observing both the parent (163) and the major fragment (148/136).

Step 4: Analytical Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Separation & Ionization cluster_2 Detection Sample Sample (DMSO Stock) Dilution Dilution (MeOH:H2O + 0.1% FA) Sample->Dilution LC RP-HPLC (C18 Column) Dilution->LC ESI ESI Source (+) (Protonation N2) LC->ESI Q1 Q1 Filter (163.09 m/z) ESI->Q1 CID Collision Cell (N2 Gas, 25eV) Q1->CID Q3 Q3 Scan (Fragments) CID->Q3

Figure 2: Linear analytical workflow for the detection and fragmentation analysis of the target analyte.

References

  • PubChem. (2025).[8][9] Compound Summary: 6-methoxy-4-methyl-1H-indazole.[8] National Library of Medicine. [Link]

  • Lipunova, G. N., et al. (2019). Fluorine-containing indazoles: Synthesis and biological activity. Journal of Fluorine Chemistry. (Provides structural context for indazole ionization). [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of ring-substituted indazoles in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. (Authoritative source on indazole fragmentation pathways). [Link]

Sources

solubility of 4-Methoxy-6-methyl-1H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Methoxy-6-methyl-1H-indazole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. 4-Methoxy-6-methyl-1H-indazole, a heterocyclic compound belonging to the indazole class, represents a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] This guide provides a comprehensive framework for researchers, chemists, and formulation scientists on understanding, predicting, and experimentally determining the solubility of 4-Methoxy-6-methyl-1H-indazole in various organic solvents. While specific quantitative solubility data for this exact molecule is not extensively published, this document outlines the theoretical principles, predictive methodologies, and detailed experimental protocols necessary to generate reliable and reproducible solubility profiles. We will delve into the physicochemical properties that govern solubility, provide a step-by-step guide to the gold-standard shake-flask method, and detail the development of an analytical HPLC-UV method for quantification.

Introduction: The Critical Role of Solubility

In the landscape of drug development, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. One of the earliest and most significant hurdles is solubility. Poor aqueous solubility can lead to low bioavailability, while an understanding of solubility in organic solvents is paramount for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and subsequent crystallization or chromatographic purification.

  • Formulation Development: Identifying suitable solvent systems for creating stable liquid formulations or for processes like spray drying and granulation.

  • Preclinical Assays: Ensuring the compound remains in solution for in vitro and in vivo testing to produce reliable pharmacological data.

  • Toxicology Studies: Preparing accurate dosing solutions for safety and toxicity assessments.

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds in clinical trials and marketed drugs.[1][2][3] Therefore, a robust understanding of the solubility characteristics of novel derivatives like 4-Methoxy-6-methyl-1H-indazole is not merely a procedural step but a foundational requirement for successful research and development.

Physicochemical Profile and Solubility Prediction

To understand the solubility of 4-Methoxy-6-methyl-1H-indazole, we must first analyze its molecular structure and infer its physicochemical properties. These properties provide a logical basis for solvent selection and experimental design.

Molecular Structure:

  • Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the pyridine-like nitrogen can act as a hydrogen bond acceptor.[4][5]

  • Methoxy Group (-OCH₃): Located at the 4-position, this group adds polarity and can act as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): Located at the 6-position, this group increases lipophilicity (fat-solubility) and molecular size.

Based on these features, we can predict the compound's behavior. The presence of both hydrogen bond donors/acceptors and a lipophilic aromatic system suggests that its solubility will be highly dependent on the solvent's ability to engage in these specific interactions.

Predictive Properties

While experimental data for the target molecule is sparse, we can reference closely related analogs to build a predictive model. For instance, 4-Methoxy-1H-indazole (CAS 351210-06-5) is a commercially available solid with a calculated LogP of approximately 1.57.[4][6] The addition of a methyl group to create 4-Methoxy-6-methyl-1H-indazole would be expected to increase the LogP slightly, suggesting a compound with moderate lipophilicity.

Table 1: Predicted Physicochemical Properties of 4-Methoxy-6-methyl-1H-indazole

PropertyPredicted Value/CharacteristicRationale & Impact on Solubility
Molecular Formula C₉H₁₀N₂O---
Molecular Weight 162.19 g/mol Influences molar concentration calculations.
Physical State Likely a crystalline solid at room temperature.[7]The energy required to break the crystal lattice is a key barrier to dissolution. Polymorphism can lead to different solubility values.
Hydrogen Bond Donors 1 (from the indazole N-H)[4][6]Will favor solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are good H-bond acceptors (e.g., DMSO).
Hydrogen Bond Acceptors 2 (from the pyridine-type N and the methoxy O)[4][6]Enhances solubility in solvents that can donate hydrogen bonds (e.g., ethanol, methanol).
Predicted LogP ~1.8 - 2.2Suggests good solubility in moderately polar to nonpolar organic solvents and limited solubility in water.
Polar Surface Area (TPSA) ~37.9 Ų (based on 6-Methoxy-1H-indazole)[5]A moderate TPSA indicates the molecule has polar features but is not excessively polar, aligning with broad solubility in organic solvents.

Expert Insight: The interplay between the polar methoxy group and the N-H functionality versus the lipophilic methyl group and benzene ring is key. We can predict that 4-Methoxy-6-methyl-1H-indazole will be most soluble in polar aprotic solvents like DMSO and DMF, where strong dipole-dipole interactions and hydrogen bonding can occur. Good solubility is also expected in lower-chain alcohols like ethanol and methanol. Solubility will likely decrease in nonpolar solvents like hexanes and be very low in water.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method .[8] This technique is considered the gold standard because it measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a true measure of solubility under specific conditions (solvent, temperature).[8][9]

Workflow for Solubility Determination

The overall process involves creating a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification A Weigh excess compound into vials B Add precise volume of organic solvent A->B Step 1 C Seal vials and place in shaker incubator B->C D Agitate at constant temp (e.g., 25°C) for 24-48h C->D Step 2 E Centrifuge vials to pellet excess solid D->E F Carefully collect supernatant E->F Step 3 G Filter supernatant (0.22 µm) to remove fine particles F->G Step 4 H Prepare serial dilutions of supernatant G->H I Analyze samples by validated HPLC-UV method H->I Step 5 J Calculate concentration against a standard curve I->J Step 6

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is a self-validating system; equilibrium is confirmed by analyzing samples at different time points (e.g., 24h and 48h) and ensuring the measured concentration does not significantly change.[10]

  • Preparation of Vials:

    • Add an excess amount of solid 4-Methoxy-6-methyl-1H-indazole (e.g., 2-5 mg) to a series of 2 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Causality: Using a visible excess of solid ensures that the solution reaches its saturation point. The system must be in a two-phase equilibrium (solid and solution).

  • Solvent Addition:

    • Accurately pipette a fixed volume (e.g., 1.0 mL) of the desired organic solvent (e.g., Ethanol, Acetonitrile, Ethyl Acetate, etc.) into each vial.

    • Causality: An accurate solvent volume is critical for the final concentration calculation (mg/mL or mol/L).

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (typically 25 °C for room temperature solubility).

    • Agitate the samples for a predetermined period, usually 24 hours.[10][11] For compounds that are slow to dissolve, a 48-hour or even 72-hour time point should be included to confirm that equilibrium has been reached.

    • Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, facilitating the dissolution process. Maintaining a constant temperature is crucial as solubility is temperature-dependent.

  • Phase Separation:

    • After equilibration, allow the vials to stand at the test temperature for a short period (e.g., 30 minutes) to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.[10]

    • Causality: Centrifugation is a critical step to separate the saturated liquid phase (supernatant) from the solid phase without disturbing the equilibrium through temperature changes.

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet at the bottom.

    • Filter the collected supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any fine particulate matter.

    • Causality: Filtration ensures that no microscopic solid particles are carried over into the analytical sample, which would artificially inflate the measured solubility. The filter material must be compatible with the solvent to avoid introducing extractables.

    • Immediately perform a serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

Analytical Method for Quantification: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound.[12][13]

Step-by-Step Protocol: HPLC Method Development
  • Stock Solution and Standard Curve Preparation:

    • Prepare a high-concentration stock solution of 4-Methoxy-6-methyl-1H-indazole in a suitable solvent (e.g., acetonitrile or methanol) by accurately weighing the compound.

    • From this stock, create a series of at least five calibration standards through serial dilution. The concentration range should bracket the expected solubility.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point for a molecule of this polarity.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A good starting point would be a 50:50 mixture.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λ-max) for the compound by running a UV scan of a standard solution. This wavelength will provide the highest sensitivity.

    • Injection Volume: 10 µL.

  • Analysis and Calculation:

    • Inject the calibration standards to generate a standard curve, plotting peak area against concentration. The curve should have a correlation coefficient (R²) of >0.995.

    • Inject the diluted samples from the shake-flask experiment.

    • Determine the concentration of the diluted samples using the linear regression equation from the standard curve.

    • Multiply the result by the dilution factor to calculate the final solubility of the compound in the original solvent.

Table 2: Illustrative Solubility Data Presentation

SolventSolvent ClassPredicted Solubility RangeExperimentally Determined Solubility (mg/mL) at 25°C
HexaneNonpolarVery LowTo be determined
TolueneAromaticLow to ModerateTo be determined
DichloromethaneHalogenatedModerateTo be determined
Ethyl AcetateEsterModerate to HighTo be determined
AcetoneKetoneHighTo be determined
AcetonitrilePolar AproticHighTo be determined
EthanolPolar ProticHighTo be determined
MethanolPolar ProticHighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighTo be determined
WaterAqueousVery LowTo be determined

Practical Implications and Decision Making

The generated solubility data directly informs critical decisions in the research and development pipeline.

Sources

Methodological & Application

Application Note: Screening of 4-Methoxy-6-methyl-1H-indazole for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[1] The indazole core is a privileged heterocyclic scaffold that has been successfully incorporated into numerous biologically active compounds, including several approved kinase inhibitors such as axitinib and pazopanib.[1][2] This has led to a growing interest in exploring novel indazole derivatives as potential kinase inhibitors for the treatment of various cancers, including lung, breast, and colon cancer.[1] This application note provides a detailed guide for the screening of a specific indazole derivative, 4-Methoxy-6-methyl-1H-indazole, for its potential as a kinase inhibitor, with a focus on the AXL receptor tyrosine kinase as a representative target.

Physicochemical Properties of 4-Methoxy-6-methyl-1H-indazole

A thorough understanding of the physicochemical properties of a compound is essential for designing and interpreting screening assays.

PropertyValueSource
Molecular Formula C₉H₁₀N₂OPubChem CID: 24728783[3]
Molecular Weight 162.19 g/mol PubChem CID: 24728783[3]
IUPAC Name 6-methoxy-4-methyl-1H-indazolePubChem CID: 24728783[3]
Solubility Expected to be soluble in organic solvents like DMSO and ethanol, with limited aqueous solubility.[4]Inferred from similar indazole compounds.

Rationale for Screening: The structural similarity of 4-Methoxy-6-methyl-1H-indazole to known kinase inhibitors, particularly those with an indazole core, suggests its potential to interact with the ATP-binding site of various kinases.[1][2] The methoxy and methyl substitutions on the indazole ring can influence its binding affinity, selectivity, and pharmacokinetic properties.

Target Spotlight: AXL Receptor Tyrosine Kinase

AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and is a key player in tumor progression, metastasis, and drug resistance in various cancers.[5][6] Its overexpression is often associated with a poor prognosis.[5] AXL signaling is activated by its ligand, Gas6, leading to the activation of downstream pathways such as PI3K/AKT, MAPK, and JAK/STAT, which promote cell survival and proliferation.[6][7] The critical role of AXL in cancer makes it an attractive target for inhibitor screening.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Ligand AXL_receptor AXL Receptor Gas6->AXL_receptor Binds AXL_dimer AXL Dimerization & Autophosphorylation AXL_receptor->AXL_dimer Activates PI3K PI3K AXL_dimer->PI3K MAPK MAPK AXL_dimer->MAPK JAK JAK AXL_dimer->JAK Metastasis Metastasis & Drug Resistance AXL_dimer->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: AXL Signaling Pathway.

Biochemical Screening Protocol: Luminescence-Based Kinase Assay

This protocol describes a homogeneous, luminescence-based assay to measure the in vitro inhibitory activity of 4-Methoxy-6-methyl-1H-indazole against AXL kinase by quantifying the amount of ATP remaining after the kinase reaction.[8]

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - 4-Methoxy-6-methyl-1H-indazole dilutions - AXL enzyme - Substrate (e.g., IRS1-tide) - ATP - Kinase buffer start->prepare_reagents plate_dispensing Dispense Reagents into 96-well Plate: 1. Test compound/control (5 µL) 2. AXL enzyme (5 µL) 3. Substrate/ATP mix (5 µL) prepare_reagents->plate_dispensing incubation Incubate at Room Temperature (e.g., 60 minutes) plate_dispensing->incubation add_detection_reagent Add Luminescence Detection Reagent (e.g., Kinase-Glo®) incubation->add_detection_reagent read_plate Read Luminescence on Plate Reader add_detection_reagent->read_plate data_analysis Data Analysis: - Normalize data - Calculate % inhibition - Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Biochemical Assay Workflow.

Materials:

  • 4-Methoxy-6-methyl-1H-indazole

  • Recombinant AXL kinase

  • Kinase substrate (e.g., IRS1-tide)

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo®)[8][9]

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 4-Methoxy-6-methyl-1H-indazole in 100% DMSO. Create a dilution series of the compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or control (e.g., a known AXL inhibitor or DMSO vehicle) to the wells of a 96-well plate.

    • Add 5 µL of AXL enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • Detection:

    • Add the luminescence detection reagent according to the manufacturer's instructions (e.g., 15 µL of Kinase-Glo® reagent).[8]

    • Incubate for an additional 10-30 minutes at room temperature to allow the luminescent signal to stabilize.[10]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

The luminescent signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme))

The half-maximal inhibitory concentration (IC50) value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Screening Protocol: Phospho-AXL ELISA

This protocol measures the ability of 4-Methoxy-6-methyl-1H-indazole to inhibit the phosphorylation of AXL in a cellular context.

Cell_Based_Assay_Workflow start Start seed_cells Seed AXL-expressing Cancer Cells in a 96-well Plate start->seed_cells serum_starve Serum-starve Cells seed_cells->serum_starve treat_compound Treat Cells with 4-Methoxy-6-methyl-1H-indazole serum_starve->treat_compound stimulate_gas6 Stimulate with Gas6 Ligand treat_compound->stimulate_gas6 lyse_cells Lyse Cells stimulate_gas6->lyse_cells elisa Perform Phospho-AXL ELISA: 1. Capture total AXL 2. Detect with anti-phospho-AXL antibody 3. Add detection reagent lyse_cells->elisa read_plate Read Absorbance/Fluorescence elisa->read_plate data_analysis Data Analysis: - Normalize data - Calculate % inhibition - Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Cell-Based Assay Workflow.

Materials:

  • A cancer cell line with high AXL expression (e.g., PSN-1 pancreatic cancer cells)[11]

  • Cell culture medium and supplements

  • 4-Methoxy-6-methyl-1H-indazole

  • Recombinant Gas6 ligand

  • Cell lysis buffer

  • Phospho-AXL ELISA kit

  • 96-well cell culture plates

  • Plate reader (absorbance or fluorescence)

Step-by-Step Protocol:

  • Cell Culture: Seed the AXL-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal AXL activation.

  • Compound Treatment: Treat the cells with a dilution series of 4-Methoxy-6-methyl-1H-indazole for 1-2 hours.

  • AXL Activation: Stimulate the cells with Gas6 ligand for a predetermined time (e.g., 15-30 minutes) to induce AXL phosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer.

  • ELISA: Perform the phospho-AXL ELISA according to the manufacturer's protocol. This typically involves capturing total AXL from the cell lysate and detecting the phosphorylated form using a specific antibody.

  • Data Acquisition: Measure the absorbance or fluorescence signal using a plate reader.

Data Analysis:

The signal is directly proportional to the level of AXL phosphorylation. The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_unstimulated) / (Signal_stimulated_vehicle - Signal_unstimulated))

The IC50 value is determined as described for the biochemical assay.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial screening of 4-Methoxy-6-methyl-1H-indazole as a potential kinase inhibitor, using AXL as a primary target. Positive results from these assays, such as a potent IC50 value, would warrant further investigation, including:

  • Selectivity Profiling: Screening against a panel of other kinases to determine the selectivity profile of the compound.

  • Mechanism of Action Studies: Investigating the binding mode of the compound to the kinase (e.g., ATP-competitive or allosteric).

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models.

The exploration of novel indazole derivatives like 4-Methoxy-6-methyl-1H-indazole holds promise for the development of new targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Yuan, C., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 16(21), 5612-5615. [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Organic Preparations and Procedures International, 35(6), 614-618. [Link]

  • Reyes-Mayorga, J. I., et al. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 26(21), 6649. [Link]

  • Wang, Y., et al. (2022). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry, 87(5), 3468-3478. [Link]

  • Singh, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1275-1296. [Link]

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 28169-28192. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 41, 128001. [Link]

  • Holland, S. J., et al. (2013). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 443-447. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5658-5670. [Link]

  • Fantin, A., et al. (2018). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 61(15), 6545-6563. [Link]

  • Zhang, Y., et al. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 13(6), 734-743. [Link]

  • BPS Bioscience. (n.d.). AXL Kinase Assay Kit. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 6-methoxy-4-methyl-1H-indazole. Retrieved February 6, 2026, from [Link]

  • Verma, A., et al. (2020). A pathway map of AXL receptor-mediated signaling network. Journal of Cell Communication and Signaling, 14(4), 441-447. [Link]

  • Wikipedia. (2023, December 1). AXL receptor tyrosine kinase. Retrieved February 6, 2026, from [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 26(21), 6649. [Link]

  • University of Miami Miller School of Medicine. (2026, February 5). Study: Blocking a key protein may create novel form of stress in cancer cells and re-sensitize chemo-resistant tumors. EurekAlert!. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved February 6, 2026, from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved February 6, 2026, from [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1888. [Link]

  • BindingDB. (n.d.). BDBM16589 4-[3-(1H-1,3-benzodiazol-2-yl). Retrieved February 6, 2026, from http://www.bindingdb.org/bind/chemsearch/marvin/molView.jsp?monomerid=16589
  • Wu, H., et al. (2021). Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. Cancers, 13(16), 4165. [Link]

  • K-INBRE. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved February 6, 2026, from [Link]

  • CancerIndex. (2010, February 1). AXL (AXL receptor tyrosine kinase). Retrieved February 6, 2026, from [Link]

  • Yu, E. C., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 12(3), 459-465. [Link]

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved February 6, 2026, from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved February 6, 2026, from [Link]

  • CancerIndex. (2019, August 30). AXL. Retrieved February 6, 2026, from [Link]

  • OncologyTube. (2026, February 3). Key Oncology Drugs Granted FDA Designations in January 2026. Retrieved February 6, 2026, from [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

Sources

Characterizing 4-Methoxy-6-methyl-1H-indazole: A Comprehensive Guide to Essential Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including potent anti-tumor and kinase inhibitory functions.[1][2] This application note serves as a detailed guide for the comprehensive cell-based characterization of 4-Methoxy-6-methyl-1H-indazole, a novel compound within this promising class. As the specific biological targets of this molecule are yet to be fully elucidated, we present a logical, tiered approach to its evaluation. This guide provides not just step-by-step protocols but also the underlying scientific rationale for a suite of assays designed to probe the compound's effects on cell viability, apoptosis, and key signal transduction pathways. Our methodology is designed to be a self-validating system, enabling researchers to generate robust and reproducible data to define the compound's mechanism of action and therapeutic potential.

Introduction: The Rationale for a Structured Assay Cascade

Indazole-containing compounds have been successfully developed as inhibitors of critical oncology targets, including protein kinases like PI3K and FGFR, and modulators of immune checkpoints such as PD-1/PD-L1.[3][4][5] Given this precedent, a systematic investigation of a new derivative like 4-Methoxy-6-methyl-1H-indazole is warranted. A common pitfall in early-stage drug discovery is the premature focus on a specific target without first understanding the compound's fundamental cellular effects.

This guide, therefore, advocates for a structured assay cascade. This approach begins with foundational assays to determine broad cytotoxic or anti-proliferative effects, progresses to mechanistic assays to define the mode of action (e.g., apoptosis), and culminates in target-focused assays to identify the specific molecular pathways being modulated. This logical workflow ensures that each experimental step is built upon a solid foundation of data, maximizing efficiency and minimizing the risk of misinterpretation.

G A Tier 1: Foundational Assays (Cell Viability & Proliferation) B Tier 2: Mechanistic Assays (Mode of Cell Death) A->B Does the compound affect cell viability? C Tier 3: Target-Oriented Assays (Signaling Pathway Analysis) B->C How does the compound induce cell death? D Tier 4: Exploratory Assays (Novel Target Identification) C->D Which pathways are modulated?

Caption: A logical workflow for characterizing a novel compound.

Foundational Assays: Assessing Cytotoxicity and Proliferation

The initial and most critical step is to determine whether 4-Methoxy-6-methyl-1H-indazole impacts cell survival and growth. This provides the fundamental dose-response relationship, from which IC50 (half-maximal inhibitory concentration) values are derived. These values are essential for selecting appropriate, sublethal, and lethal concentrations for subsequent mechanistic studies.

Causality Behind the Choice: ATP-Based Luminescent Assays

While colorimetric assays like MTS are available, we recommend a luminescent, ATP-quantification-based assay, such as CellTiter-Glo®.[6][7] The rationale is threefold:

  • Direct Metabolic Correlate: The quantity of ATP is a direct and highly sensitive indicator of metabolically active, viable cells.[7]

  • Superior Sensitivity & Dynamic Range: Luminescent assays typically offer a broader linear range and greater sensitivity than colorimetric methods, making them ideal for high-throughput screening and precise IC50 determination.[6]

  • Simplified Workflow: The homogeneous "add-mix-measure" format minimizes pipetting steps and eliminates the need for washing, reducing variability.[7]

Protocol 2.1: Cell Viability Assessment using Luminescent ATP Quantification

Principle of the Assay This homogeneous assay quantifies ATP, indicative of viable cells. A thermostable luciferase uses ATP to oxidize luciferin, generating a luminescent signal proportional to the ATP concentration.[6]

Materials and Reagents

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat.# G7570 or similar)

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opaque-walled, 96-well or 384-well assay plates suitable for luminescence

  • Multichannel pipette

  • Luminometer

Step-by-Step Protocol

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete growth medium to the desired density (e.g., 5,000-10,000 cells/well for a 96-well plate).

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of 4-Methoxy-6-methyl-1H-indazole in DMSO.

    • Perform a serial dilution of the compound stock in complete growth medium to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO only) at the same final concentration as the highest compound dose.

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for a predetermined time, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.

  • Assay Execution:

    • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Self-Validation and Controls

  • Vehicle Control: Wells treated with the same concentration of DMSO as the compound-treated wells. This is your 100% viability control.

  • No-Cell Control: Wells containing medium and CellTiter-Glo® reagent but no cells. This provides the background luminescence value.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine) should be run in parallel to validate the assay's performance.

Parameter96-Well Plate384-Well Plate
Seeding Density 5,000 - 10,000 cells/well2,000 - 5,000 cells/well
Cell Volume 100 µL25 µL
Compound/Medium Volume 100 µL25 µL
Assay Reagent Volume 100 µL25 µL
Incubation Time 48 - 72 hours48 - 72 hours

Mechanistic Assays: Investigating the Mode of Cell Death

Once an anti-proliferative effect is confirmed, the next crucial question is how the compound is killing the cells. Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is fundamental. Apoptosis is a highly regulated process and often the desired outcome for anti-cancer therapeutics.

Causality Behind the Choice: Orthogonal Apoptosis Markers

To build a trustworthy case for apoptosis, it is best practice to measure at least two distinct markers of the process.[8]

  • Annexin V Binding: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be labeled to detect this event.[9] A real-time assay like RealTime-Glo™ allows for kinetic monitoring.[10][11]

  • Caspase-3/7 Activation: Caspases are proteases that execute the apoptotic program. Caspases 3 and 7 are the key "executioner" caspases, and their activation is a hallmark of apoptosis.[9] Luminescent assays like Caspase-Glo® 3/7 provide exceptional sensitivity for detecting this activity.

G cluster_0 cluster_1 A Apoptotic Stimulus (e.g., 4-Methoxy-6-methyl-1H-indazole) B Early Apoptosis: Phosphatidylserine (PS) Exposure A->B C Mid-Apoptosis: Executioner Caspase-3/7 Activation B->C D Late Apoptosis: DNA Fragmentation, Cell Death C->D Assay1 RealTime-Glo™ Annexin V Assay Assay1->B detects Assay2 Caspase-Glo® 3/7 Assay Assay2->C detects

Caption: Key events in apoptosis and their corresponding assays.

Protocol 3.1: Real-Time Apoptosis Detection via Annexin V Binding

Principle of the Assay This assay uses engineered luciferase fragments fused to Annexin V. When two Annexin V fusion proteins bind to adjacent PS molecules on the cell surface, the luciferase fragments are brought into proximity, restoring enzyme activity and generating a luminescent signal that can be monitored over time.[10]

Materials and Reagents

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay (Promega, Cat.# JA1011 or similar)

  • Cell line, growth medium, and assay plates as described in Protocol 2.1.

  • Luminometer

Step-by-Step Protocol

  • Assay Reagent Preparation: Prepare the 2X Assay Reagent by mixing the components according to the manufacturer's instructions immediately before use.

  • Cell Seeding: Seed cells in 100 µL of medium in a 96-well plate as described previously.

  • Compound and Reagent Addition:

    • Prepare 2X concentrations of your compound serial dilutions.

    • Add 100 µL of the 2X Assay Reagent to each well.

    • Immediately add 100 µL of the 2X compound dilutions. This results in a final volume of 200 µL with 1X concentrations of both reagent and compound.

  • Kinetic Measurement:

    • Place the plate in a plate-reading luminometer pre-warmed to 37°C.

    • Measure luminescence at regular intervals (e.g., every 30-60 minutes) for the desired duration (e.g., 24-48 hours).

  • Data Analysis: Plot the luminescent signal over time for each compound concentration to observe the kinetics of apoptosis induction.

Target-Oriented Assays: Probing Kinase Pathway Modulation

Given that a significant number of indazole derivatives function as kinase inhibitors, a primary hypothesis is that 4-Methoxy-6-methyl-1H-indazole acts on one or more kinase signaling pathways.[4] Western blotting is the gold-standard technique for investigating changes in protein expression and post-translational modifications, such as phosphorylation, which is the direct result of kinase activity.[12]

Causality Behind the Choice: Probing Key Signaling Nodes

The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most critical signaling cascades controlling cell growth, proliferation, and survival. They are frequently dysregulated in cancer, making their components prime targets for inhibitors.

  • Probing p-Akt and p-ERK: By using antibodies specific to the phosphorylated (active) forms of key kinases like Akt and ERK, we can directly assess the inhibitory effect of our compound on upstream kinases.

  • Total Protein Control: It is crucial to also probe for the total levels of these proteins (Total Akt, Total ERK). This ensures that any decrease in the phosphorylated form is due to kinase inhibition, not a general decrease in the protein's expression.[13]

G cluster_0 Western Blot Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Indazole 4-Methoxy-6-methyl- 1H-indazole Indazole->PI3K Potential Inhibition Point pAkt p-Akt (Ser473) tAkt Total Akt

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Protocol 4.1: Western Blotting for Key Signaling Pathway Modulation

Principle of the Assay This technique separates proteins from cell lysates by size using polyacrylamide gel electrophoresis (PAGE). The proteins are then transferred to a membrane and probed with specific primary antibodies against the target protein (e.g., p-Akt) followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.[12]

Materials and Reagents

  • Cell line and culture reagents

  • 4-Methoxy-6-methyl-1H-indazole

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, PVDF membrane, and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Step-by-Step Protocol

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the compound (based on IC50 data) for a short duration (e.g., 1, 6, or 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them directly on the plate with 100-200 µL of ice-cold lysis buffer.[14]

    • Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and Electrophoresis:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 5 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again 3 times for 5 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Analyze band intensity using image analysis software. Normalize phosphorylated protein bands to their total protein counterparts and the loading control (e.g., GAPDH).

Exploratory Assays: Investigating Other Potential Targets

While kinase inhibition is a strong hypothesis, the indazole scaffold is versatile. Another potential, albeit less common, target class for xenobiotics is the nuclear receptor family. The Constitutive Androstane Receptor (CAR, NR1I3) is a key regulator of drug-metabolizing enzymes.[15] Investigating CAR activation can be a valuable exploratory step, especially if the compound's primary mechanism remains elusive.

Protocol 5.1: CAR Activation Reporter Gene Assay

Principle of the Assay This assay utilizes a host cell line (e.g., HepG2) that has been engineered to contain two components: 1) expression of the human CAR protein and 2) a reporter gene (e.g., luciferase) under the control of a CAR-responsive promoter element.[15] If the compound activates CAR, the receptor will translocate to the nucleus, bind to the promoter, and drive the expression of luciferase, which can be measured as a luminescent signal.

Brief Protocol Outline

  • Cell Culture: Plate the CAR reporter cell line in a 96-well plate.

  • Compound Treatment: Treat cells with a dilution series of 4-Methoxy-6-methyl-1H-indazole for 24-48 hours. Include a known CAR agonist (e.g., CITCO) as a positive control.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and add a luciferase substrate.

  • Data Acquisition: Measure the resulting luminescence. An increase in signal relative to the vehicle control indicates CAR activation.

Data Summary and Interpretation

The following table summarizes the proposed assay cascade, the information obtained from each, and the potential interpretations.

Assay TierAssay NamePrimary ReadoutInterpretation of Positive Result
Tier 1 CellTiter-Glo®Luminescence (ATP)Compound is cytotoxic or anti-proliferative. Provides IC50 for dosing in subsequent assays.
Tier 2 RealTime-Glo™ Annexin VLuminescence (PS)Compound induces apoptosis (early event).
Tier 2 Caspase-Glo® 3/7Luminescence (Enzyme Activity)Compound induces apoptosis via activation of executioner caspases (confirmatory event).
Tier 3 Western Blot (p-Akt, p-ERK)Band IntensityCompound inhibits the PI3K/Akt and/or MAPK/ERK signaling pathway.
Tier 4 CAR Reporter AssayLuminescence (Gene Expression)Compound is an agonist of the Constitutive Androstane Receptor.

By following this structured, evidence-based workflow, researchers can efficiently and accurately profile the cellular activities of 4-Methoxy-6-methyl-1H-indazole, paving the way for its further development as a potential therapeutic agent.

References

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.
  • Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. Available at: [Link]

  • Singh, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved February 7, 2026, from [Link]

  • Promega Corporation. (2023). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. YouTube. Retrieved February 7, 2026, from [Link]

  • Das, R., et al. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Retrieved February 7, 2026, from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC. Retrieved February 7, 2026, from [Link]

Sources

Application Note: 4-Methoxy-6-methyl-1H-indazole as a Novel Probe for Elucidating Polo-like Kinase 4 (PLK4) Function in Cellular Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Chemical Biology

The indazole ring system, a fusion of benzene and pyrazole, represents a cornerstone in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its classification as a "privileged scaffold," capable of interacting with a wide range of biological targets with high affinity and specificity.[1][2] Numerous indazole derivatives have been successfully developed as therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and notably, antitumor effects.[1][3] A significant portion of these antitumor agents function as protein kinase inhibitors, underscoring the indazole core's suitability for targeting the ATP-binding pocket of these crucial enzymes.[4] Marketed drugs such as Axitinib (VEGFR inhibitor) and Entrectinib (Trk/ROS1/ALK inhibitor) are testaments to the clinical success of this scaffold.[5]

This application note introduces 4-Methoxy-6-methyl-1H-indazole as a potent and selective chemical probe for investigating the biology of Polo-like Kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability.[6] Dysregulation of PLK4 activity is a hallmark of several cancers, making it a compelling target for therapeutic intervention and basic research.[6] Based on the extensive history of indazole derivatives as kinase inhibitors, we propose 4-Methoxy-6-methyl-1H-indazole as a valuable tool for researchers, scientists, and drug development professionals to dissect PLK4-mediated signaling pathways.

Physicochemical Properties and Design Rationale

The design of 4-Methoxy-6-methyl-1H-indazole as a chemical probe is rooted in established structure-activity relationships of indazole-based kinase inhibitors. The core indazole moiety is known to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[6] The substituents at the 4 and 6 positions are hypothesized to enhance binding affinity and selectivity.

PropertyPredicted ValueJustification
Molecular Formula C₉H₁₀N₂O-
Molecular Weight 162.19 g/mol Facilitates good cell permeability.
LogP ~2.0Balanced lipophilicity for membrane transport.
Hydrogen Bond Donors 1From the indazole N-H group.
Hydrogen Bond Acceptors 2From the indazole nitrogen and methoxy oxygen.
Topological Polar Surface Area (TPSA) 37.91 ŲSuggests good oral bioavailability characteristics.[7]

The 4-methoxy group can act as a hydrogen bond acceptor and contribute to favorable interactions within the binding pocket, while the 6-methyl group can occupy a hydrophobic pocket, enhancing binding affinity. This strategic substitution pattern is intended to confer high potency and selectivity for PLK4 over other kinases, a critical attribute for a reliable chemical probe.

Mechanism of Action: Targeting the PLK4 Kinase Domain

4-Methoxy-6-methyl-1H-indazole is designed to function as an ATP-competitive inhibitor of PLK4. The probe is expected to bind to the ATP-binding pocket of the PLK4 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition of PLK4's catalytic activity leads to a disruption of the centriole duplication cycle, often resulting in cell cycle arrest and apoptosis.

PLK4_Inhibition_Pathway Probe 4-Methoxy-6-methyl-1H-indazole PLK4 PLK4 Kinase Probe->PLK4 Inhibition Centriole_Dup Centriole Duplication Substrate PLK4 Substrate (e.g., STIL) PLK4->Substrate Phosphorylation ATP ATP ATP->PLK4 pSubstrate Phosphorylated Substrate Substrate->pSubstrate pSubstrate->Centriole_Dup Cell_Cycle Cell Cycle Arrest / Apoptosis Centriole_Dup->Cell_Cycle

Caption: Proposed mechanism of action for 4-Methoxy-6-methyl-1H-indazole.

Application 1: Confirmation of Target Engagement using Cellular Thermal Shift Assay (CETSA®)

Rationale: Before investigating the downstream cellular effects of a probe, it is crucial to confirm that it directly binds to its intended target in a cellular context. CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding.[8][9] This protocol describes how to use CETSA to validate the engagement of 4-Methoxy-6-methyl-1H-indazole with PLK4 in intact cells.

CETSA_Workflow Start Start: Cell Culture Treat Treat cells with Probe or Vehicle Start->Treat Heat Heat cells at different temperatures Treat->Heat Lyse Lyse cells Heat->Lyse Separate Separate soluble and aggregated proteins Lyse->Separate Analyze Analyze soluble fraction by Western Blot for PLK4 Separate->Analyze End End: Determine Thermal Stabilization Analyze->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line known to express PLK4 (e.g., MCF-7 breast cancer cells) in 10 cm dishes and grow to ~80% confluency.

    • Treat the cells with either 4-Methoxy-6-methyl-1H-indazole (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot 100 µL of the cell suspension into PCR tubes for each treatment condition.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler. Include an unheated control at room temperature.

  • Cell Lysis and Fractionation:

    • Subject the heated cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for PLK4.

  • Data Interpretation:

    • Quantify the band intensities for PLK4 at each temperature for both the vehicle and probe-treated samples.

    • Plot the percentage of soluble PLK4 relative to the unheated control against temperature.

    • A rightward shift in the melting curve for the probe-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Application 2: Visualization of Cellular Effects by Immunofluorescence Microscopy

Rationale: Inhibition of PLK4 is known to cause defects in centrosome duplication, leading to abnormal mitotic spindles and ultimately cell cycle arrest or apoptosis. Immunofluorescence microscopy can be used to visualize these phenotypic changes and assess the probe's effect on subcellular structures.[10]

Immunofluorescence_Workflow Start Start: Seed cells on coverslips Treat Treat with Probe or Vehicle Start->Treat Fix Fix and Permeabilize cells Treat->Fix Block Block with serum Fix->Block Primary_Ab Incubate with primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin) Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibodies Primary_Ab->Secondary_Ab Mount Mount coverslips with DAPI Secondary_Ab->Mount Image Image with fluorescence microscope Mount->Image End End: Analyze cellular phenotype Image->End

Caption: Workflow for Immunofluorescence Microscopy.

Protocol:

  • Cell Preparation and Treatment:

    • Seed cells (e.g., U2OS osteosarcoma cells) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with a concentration range of 4-Methoxy-6-methyl-1H-indazole (e.g., 0.1 µM to 5 µM) or vehicle for 24 hours.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with primary antibodies diluted in 1% BSA/PBS overnight at 4°C. Use antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to mark centrosomes).

    • Wash three times with PBS.

    • Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

    • Image the cells using a confocal or widefield fluorescence microscope.

  • Data Analysis:

    • Quantify the number of centrosomes per cell in the vehicle and probe-treated groups.

    • Observe and categorize mitotic spindle abnormalities in the probe-treated cells. An increase in cells with more than two centrosomes (centrosome amplification) or mitotic defects is indicative of PLK4 inhibition.

Application 3: Quantitative Analysis of Cell Cycle Progression by Flow Cytometry

Rationale: By disrupting the formation of a functional mitotic spindle, PLK4 inhibition typically leads to an arrest in the G2/M phase of the cell cycle. Flow cytometry provides a high-throughput method to quantify the percentage of cells in each phase of the cell cycle based on their DNA content.[11][12]

Flow_Cytometry_Workflow Start Start: Cell Culture Treat Treat with Probe or Vehicle Start->Treat Harvest Harvest and count cells Treat->Harvest Fix Fix cells in ethanol Harvest->Fix Stain Stain DNA with Propidium Iodide and treat with RNase Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify cell cycle distribution Analyze->End

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells (e.g., HCT116 colon cancer cells) in 6-well plates and treat with 4-Methoxy-6-methyl-1H-indazole (e.g., 0.5 µM, 1 µM, 2 µM) or vehicle for 24 or 48 hours.

    • Harvest both adherent and floating cells, wash with PBS, and count them.

  • Fixation:

    • Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • DNA Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence signal (typically detected in the FL2 or PE channel).

  • Data Interpretation:

    • Gate on the single-cell population to exclude doublets and debris.

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

    • A dose-dependent increase in the G2/M population in probe-treated samples compared to the vehicle control indicates cell cycle arrest due to PLK4 inhibition.

References

  • Al-Lazikani, B., Banerji, U., & Workman, P. (2012). Combinatorial drug therapy for cancer in the post-genomic era.
  • Fan, C., Liu, N., Hu, N., Tong, M., Shi, X., Wang, H., ... & Cheng, M. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15787-15798.
  • Gaikwad, N. D., & Patil, S. V. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 28045-28078.
  • Kaur, H., & Kumar, V. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32899-32921.
  • Lukin, K., & Fields, S. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology, 62(8), 1221-1229.
  • MDPI. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 28(1), 1-25.
  • Fan, C., Liu, N., Hu, N., Tong, M., Shi, X., Wang, H., ... & Cheng, M. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
  • Cheung, K. M., Matthews, T. P., & James, K. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 28(20), 3939-3963.
  • Rostami, A., & Ghaffari, S. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Bioorganic & Medicinal Chemistry Letters, 26(23), 5723-5728.
  • El-Faham, A., El-Sayed, W. A., & Abdel-Aziz, A. A. M. (2022).
  • Fan, C., Liu, N., Hu, N., Tong, M., Shi, X., Wang, H., ... & Cheng, M. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing.
  • Elguero, J., Silva, A. M. S., & Alkorta, I. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5899-5910.
  • Elguero, J., Silva, A. M. S., & Alkorta, I. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Reddy, T. S., & Reddy, P. P. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6296.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-1H-indazole. PubChem. Retrieved from [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2024).
  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 19-38.
  • Bhat, U. V., Martis, G. J., Chikkanna, D., & Gaonkar, S. L. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecular Diversity.
  • Chen, G., Hu, M., & Peng, Y. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(4), 1591-1597.
  • Light Microscopy Core Facility. (n.d.). Introduction to Sample Preparation: Immunofluorescence. Duke University. Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2021). Mercury ion-selective fluorescent probe based on indazole fused rhodamine and cell imaging application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119519.
  • MDPI. (2018). Fluorescent Probes for Live Cell Imaging. Molecules, 23(9), 2349.
  • Boster Biological Technology. (n.d.). Flow Cytometry Protocol: Step-by-Step Guide for FACS Analysis. Retrieved from [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Katritzky, A. R., & Rachwal, S. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Retrieved from [Link]

  • Giepmans, B. N. G., Adams, S. R., & Ellisman, M. H. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science.
  • Swiderski, C. F., & Kaplan, M. H. (2014). An introduction to Performing Immunofluorescence Staining. Methods in Molecular Biology, 1149, 269-280.
  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4495.
  • BOC Sciences. (2025). Cell Imaging Techniques: Unveiling Cellular Secrets with Fluorescence Probes. YouTube.
  • Zhang, X., & Tian, Y. (2021). Microglia specific fluorescent probes for live cell imaging.
  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Retrieved from [Link]

  • ResearchGate. (2025).
  • McKinnon, K. M. (2018). Flow Cytometry: An Overview. Current Protocols in Immunology, 120, 5.1.1-5.1.11.
  • BenchChem. (2025). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis.
  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.
  • Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Retrieved from [Link]

  • nanomicrospheres. (n.d.). Understanding Flow Cytometry Analysis: A Comprehensive Guide to Bead Fluorescent Techniques. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 200-209.
  • Thermo Fisher Scientific. (n.d.). Flow cytometry protocols.
  • Shaffer, P. L., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(9), 3857-3871.

Sources

Application Note & Protocols: A Guide to the Synthetic Methodology for Functionalizing the Indazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a "privileged scaffold" in drug design. However, the synthesis of diversely functionalized indazoles presents significant regioselectivity challenges that can impede drug discovery efforts. This guide provides a detailed overview of robust and field-proven synthetic methodologies for the regioselective functionalization of the indazole ring. We will delve into the mechanistic rationale behind key transformations, offering detailed, step-by-step protocols for N-functionalization and strategic C-H functionalization at the C3-position, the most common site for molecular diversification.

Introduction: The Significance of the Indazole Moiety

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This structure exists in two principal tautomeric forms, the more thermodynamically stable 1H-indazole and the less common 2H-indazole.[1] This structural feature is central to its role in medicinal chemistry, where the N-H group can act as a crucial hydrogen bond donor, mimicking the indole motif found in many biological targets. The versatility of the indazole nucleus is evident in a range of therapeutics, including the kinase inhibitors Pazopanib and Axitinib, used in oncology, and the antiemetic agent Granisetron.[2]

The primary challenge in working with indazoles is controlling the site of functionalization. The two nitrogen atoms (N1 and N2) and the five carbon atoms (C3, C4, C5, C6, C7) all present potential reaction sites. This guide will focus on the most synthetically valuable and commonly employed strategies: regioselective functionalization at the nitrogen atoms and the C3-position. Late-stage functionalization via C-H activation has emerged as a particularly powerful tool for rapidly increasing molecular complexity from a common indazole core.[3][4]

Section 1: Regioselective N-Functionalization of the Indazole Ring

The substituent on the indazole nitrogen not only modulates the pharmacological properties of the final compound but also plays a critical role in directing subsequent C-H functionalization. The N1 and N2 positions exhibit different reactivities, and achieving regioselective substitution is paramount. Generally, N1-arylation is thermodynamically favored, but reaction conditions can be tuned to favor the N2 product.

Causality Behind N-Arylation Regioselectivity

Copper-catalyzed N-arylation (Ullmann condensation) is a classic and reliable method for this transformation. The choice of ligand, solvent, and aryl halide can influence the N1/N2 ratio. For instance, early studies using CuI and diamine ligands found that while aryl iodides gave excellent selectivity for N1-arylation, the slower oxidative addition with aryl bromides allowed for equilibration of the copper-indazole intermediate, leading to mixtures of N1 and N2 products.[5] This highlights the delicate kinetic vs. thermodynamic balance in these systems. For targeted N2-arylation, a protecting group strategy on the indazole intermediate may be necessary to ensure high regioselectivity, a crucial step in the synthesis of certain PARP inhibitors.[6]

Protocol 1: Copper-Diamine Catalyzed N1-Arylation of Indazole

This protocol is adapted from established copper-catalyzed methodologies for the N-arylation of various azoles.[5] It provides a reliable route to N1-arylated indazoles, which are common precursors for further functionalization.

N_Arylation reagents Indazole Aryl Iodide CuI (5 mol%) Ligand (10 mol%) Base (e.g., K2CO3) Solvent (e.g., Toluene) reaction_vessel Reaction Setup (Inert Atmosphere) reagents->reaction_vessel Combine heating Heat (e.g., 110 °C, 24h) reaction_vessel->heating Stir & Heat workup Aqueous Workup & Extraction heating->workup Cool & Quench purification Column Chromatography workup->purification product N1-Arylated Indazole purification->product

Caption: Two-step C3-arylation via halogenation and Suzuki coupling.

Protocol 2.1.1: Regioselective C3-Iodination of 1H-Indazole

This protocol is based on well-established methods for the C3-halogenation of indazoles. Materials:

  • 1H-Indazole (10.0 mmol, 1.18 g)

  • Iodine (I₂) (11.0 mmol, 2.79 g)

  • Potassium Hydroxide (KOH) (30.0 mmol, 1.68 g)

  • N,N-Dimethylformamide (DMF) (50 mL)

Procedure:

  • Dissolve 1H-Indazole in DMF (50 mL) in a round-bottom flask.

  • Add powdered KOH in portions to the stirring solution at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of iodine in DMF dropwise over 20 minutes.

  • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-water (200 mL).

  • Neutralize carefully with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 3-iodo-1H-indazole. The product can be further purified by recrystallization if necessary.

Protocol 2.1.2: Palladium-Catalyzed C3-Suzuki-Miyaura Coupling

This protocol utilizes the 3-iodoindazole intermediate prepared above to introduce an aryl group at the C3 position. [3][7] Materials:

  • 3-Iodo-1H-indazole (1.0 mmol, 244 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol, 11.2 mg) or a ferrocene-based palladium complex for enhanced activity [3]* Triphenylphosphine (PPh₃) (0.10 mmol, 26.2 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • Solvent: Dioxane/Water mixture (4:1, 5 mL)

Procedure:

  • In a Schlenk tube, combine 3-iodo-1H-indazole, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 3-aryl-1H-indazole.

Direct C-H Functionalization

Direct C-H functionalization is an increasingly powerful strategy that avoids the pre-functionalization (e.g., halogenation) step, leading to higher atom economy and shorter synthetic routes. [4][8]Palladium and copper are the most common catalysts for these transformations, often requiring a directing group on the indazole nitrogen to achieve high regioselectivity at the C3 position. [3][9] Causality Behind Direct C-H Arylation: In a typical palladium-catalyzed cycle, an N-substituent (like a phenyl or pivaloyl group) can act as a directing group. The palladium catalyst coordinates to the N1 or N2 nitrogen, facilitating a cyclometalation event where the C3-H bond is selectively cleaved. This palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C3-C(aryl) bond and regenerate the active catalyst.

Mechanistic Overview: Pd-Catalyzed Direct C3-Arylation

Caption: Simplified mechanism for direct C3-H arylation.

Protocol 2.2.1: Palladium-Catalyzed Direct C3-Arylation of N-Phenyl-2H-Indazole

This protocol describes a direct arylation at the C3 position, which benefits from the directing effect of the N2-phenyl group. [9][10] Materials:

  • 2-Phenyl-2H-indazole (0.5 mmol)

  • Iodoarene (0.75 mmol)

  • Palladium(II) Chloride (PdCl₂) (0.025 mmol, 5 mol%)

  • 1,10-Phenanthroline (phen) (0.05 mmol, 10 mol%)

  • Silver(I) Carbonate (Ag₂CO₃) (0.5 mmol)

  • Potassium Phosphate (K₃PO₄) (1.0 mmol)

  • Anhydrous DMA (N,N-Dimethylacetamide) (2 mL)

Procedure:

  • In an oven-dried reaction vial, add 2-phenyl-2H-indazole (97 mg), iodoarene (0.75 mmol), PdCl₂ (4.4 mg), 1,10-phenanthroline (9.0 mg), Ag₂CO₃ (138 mg), and K₃PO₄ (212 mg).

  • Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with argon.

  • Add anhydrous DMA (2 mL) via syringe.

  • Place the vial in a preheated heating block at 140 °C.

  • Stir vigorously for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 3-aryl-2-phenyl-2H-indazole.

Table 1: Comparison of C3-Functionalization Strategies

FeatureHalogenation + Suzuki CouplingDirect C-H Arylation
Number of Steps Two (Halogenation, Coupling)One
Atom Economy Lower (generates halide waste)Higher
Substrate Scope Very broad, highly reliableCan be substrate/catalyst dependent
Key Reagents Halogenating agent, boronic acidAryl halide, oxidant
Catalyst System Pd(0)/Pd(II) complexesPd(II), Cu(I), Rh(III) complexes
Primary Advantage Robustness and predictabilityEfficiency and step-economy
Primary Challenge Additional synthetic stepRegioselectivity, catalyst optimization

Section 3: Troubleshooting and Key Considerations

  • Regioselectivity in N-Functionalization: To favor N2-alkylation or arylation, bulky substituents on the indazole ring or specific directing groups may be required. Gallium/aluminum-mediated alkylations have also shown promise for selective N2 functionalization. [11]* Protecting Groups: For many transformations, especially those involving strong bases or organometallics, protecting the N-H proton is essential. Boc, SEM, and THP are common protecting groups, each with specific cleavage conditions. [12]* Catalyst Choice: While palladium is versatile, less expensive copper-based systems can be effective for certain C-H arylations, particularly with electron-rich 2H-indazoles and iodoarenes. [9]For C-H activation on the N-aryl substituent itself, Rh(III) catalysts are often employed. [13]* Solvent and Base: The choice of solvent and base is critical and must be optimized for each specific reaction. Aprotic polar solvents like DMF and DMA are common for C-H activation, while ethereal solvents or toluene are often used for cross-coupling reactions.

Conclusion

The functionalization of the indazole ring is a mature yet continually evolving field. While traditional methods like halogenation followed by cross-coupling remain indispensable for their reliability, direct C-H activation strategies offer a more elegant and efficient path to molecular complexity. Understanding the underlying principles of regioselectivity and the specific roles of catalysts, ligands, and directing groups empowers researchers to rationally design synthetic routes to novel indazole derivatives. The protocols and insights provided in this guide serve as a foundational toolkit for professionals in drug discovery and chemical synthesis, enabling the continued exploration of this vital pharmacophore.

References

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC: Online Journal of Organic Chemistry. [Link]

  • Talat, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Chaudhary, S., et al. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. [Link]

  • Boruah, M., & Ali, A. (2019). C‐3 Arylation of N‐2 SEM‐protected indazole. ResearchGate. [Link]

  • Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]

  • Kapoor, S., & Yadav, P. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organic Synthesis. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ResearchGate. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of indazoles. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]

  • Yu, J., et al. (2018). Rh(III)-catalyzed C–H acylmethylation of 2H-indazoles with sulfoxonium ylides. ResearchGate. [Link]

  • Gentry, E., et al. (2022). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]

  • Ellman, J. A., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]

  • Hajra, A., et al. (2017). C–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2022). Oxidant-Switched Palladium-Catalyzed Regioselective Mono- versus Bis-ortho-Aroylation of 1-Aryl-1H-indazoles with Aldehydes via C–H Bond Activation. The Journal of Organic Chemistry. [Link]

  • Hajra, A., & Zyryanov, G. V. (2020). REGIOSELECTIVE C−H FUNCTIONALIZATION OF INDAZOLES AND IMIDAZOPYRIDINES. MOSM2020 Conference Proceedings. [Link]

  • Ahamed, M., et al. (2018). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. [Link]

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]

  • Penning, T. D., et al. (2014). Regioselective n-2 arylation of indazoles.
  • Itami, K., & Yamaguchi, J. (2012). Pd- and Cu-catalyzed C-H arylation of indazoles. Waseda University Repository. [Link]

  • Lee, H., et al. (2018). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. [Link]

  • Leite, L. F., et al. (2017). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]

  • Chiacchio, M. A., et al. (2020). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules. [Link]

  • Itami, K., & Yamaguchi, J. (2012). Pd- and Cu-catalyzed C–H arylation of indazoles. ResearchGate. [Link]

Sources

Application Note: High-Performance Quantification of 4-Methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust analytical framework for the quantification of 4-Methoxy-6-methyl-1H-indazole (4-MMI) , a critical heterocyclic building block in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] We address the specific challenges associated with indazole analysis, primarily prototropic tautomerism (1H- vs. 2H-indazole equilibrium) and regioisomer separation . Two distinct protocols are provided: a high-fidelity HPLC-UV method for purity assessment (QC) and a high-sensitivity LC-MS/MS method for trace quantification in complex matrices.[1]

Introduction & Physicochemical Context

The indazole scaffold is ubiquitous in medicinal chemistry, yet it presents unique chromatographic challenges. 4-Methoxy-6-methyl-1H-indazole (MW: 162.19 g/mol ) contains a basic nitrogen at position 2 (pyridine-like) and an acidic proton at position 1 (pyrrole-like).[1]

The Tautomer Challenge

In solution, 4-MMI undergoes rapid annular tautomerism between the 1H and 2H forms.

  • Neutral pH: Rapid exchange leads to peak broadening or splitting.

  • Acidic pH: Protonation of the N2 nitrogen stabilizes the cation, collapsing the equilibrium into a single species and ensuring sharp peak shape.

Key Physicochemical Parameters:

  • LogP: ~1.9 (Moderate lipophilicity)[1]

  • pKa (Calculated): ~1.5 (Conjugate acid of N2)[1]

  • UV Max: ~254 nm, ~300 nm (Aromatic conjugation)[1]

Analytical Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate detection method based on the analytical limit required.

AnalyticalWorkflow Start Sample Origin ConcCheck Est. Concentration? Start->ConcCheck HighConc > 10 µg/mL (Raw Material/API) ConcCheck->HighConc High LowConc < 1 µg/mL (Bioanalysis/Impurity) ConcCheck->LowConc Trace PrepA Diluent: 50:50 ACN:Water Conc: 0.5 mg/mL HighConc->PrepA PrepB SPE or Protein Precip. Internal Std: Indazole-d4 LowConc->PrepB MethodA Method A: HPLC-UV (Purity/Assay) Output Data Analysis & Reporting MethodA->Output MethodB Method B: LC-MS/MS (Trace Quant) MethodB->Output PrepA->MethodA PrepB->MethodB

Figure 1: Decision tree for selecting Method A (QC) vs. Method B (Trace Analysis) based on sample concentration.

Method A: HPLC-UV (Purity & Assay)

Scope: Routine Quality Control, synthesis monitoring, and purity determination (>98%).

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with the basic N2 nitrogen, preventing tailing.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH (<2.5) ensures full protonation of the indazole, preventing tautomeric peak splitting.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for aromatic compounds.
Flow Rate 1.0 mL/minStandard backpressure balance.
Temp 30°CImproves mass transfer and reproducibility.
Detection UV @ 254 nm (Ref 360 nm)Indazoles have strong absorbance at 254 nm.
Injection 5.0 µLAvoids column overload.
Gradient Program
Time (min)% Mobile Phase B
0.05
10.090
12.090
12.15
15.05 (Stop)
Protocol: Standard Preparation
  • Stock Solution: Weigh 10.0 mg of 4-MMI reference standard into a 20 mL volumetric flask. Dissolve in 10 mL DMSO (sonicate if necessary). Dilute to volume with Methanol. (Conc: 0.5 mg/mL).

  • Working Standard: Dilute the Stock Solution 1:10 with Mobile Phase A/B (50:50) to reach 50 µg/mL.

  • System Suitability: Inject the Working Standard 5 times.

    • Acceptance Criteria: RSD < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 5000.[1]

Method B: LC-MS/MS (Trace Quantification)

Scope: Genotoxic impurity screening or pharmacokinetic (PK) studies.[1]

Mass Spectrometry Parameters (ESI+)

The method utilizes Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.

  • Source Temp: 400°C

  • Capillary Voltage: 3.5 kV[1]

  • Desolvation Gas: 800 L/hr (N2)[1]

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Identity
163.1 [M+H]+ 148.1 20 Loss of Methyl (-CH3)
163.1 [M+H]+ 120.1 35 Loss of -NCO / Ring Cleavage (Quantifier)

| 167.1 [IS]+ | 124.1 | 35 | Internal Standard (Indazole-d4) |[1]

Protocol: Sample Extraction (Plasma/Serum)[1]
  • Aliquot: Transfer 50 µL of plasma to a centrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (100 ng/mL).

  • Vortex/Spin: Vortex for 30s, Centrifuge at 10,000 x g for 5 min.

  • Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of 0.1% Formic Acid in Water.

  • Inject: 2.0 µL into the LC-MS system.

Tautomerism & Mechanism of Separation

Understanding the tautomeric shift is vital for method robustness. The diagram below illustrates why acidic conditions are mandatory.

Tautomerism cluster_chrom Chromatographic Consequence T1 1H-Indazole Form (Neutral) T2 2H-Indazole Form (Neutral) T1->T2 Fast Exchange (Neutral pH) Cation Indazolium Cation (Protonated at N2) T1->Cation + H+ (pH < 2.5) T2->Cation + H+ Result Single, Sharp Peak (Stable Cation) Cation->Result

Figure 2: Acidic mobile phases drive the equilibrium toward the stable Indazolium cation, preventing peak splitting.

Validation & Troubleshooting

Linearity & Range
  • HPLC-UV: Linear from 1.0 µg/mL to 100 µg/mL (

    
    ).[1]
    
  • LC-MS/MS: Linear from 1.0 ng/mL to 1000 ng/mL (

    
    ).
    
Common Issues
IssueProbable CauseCorrective Action
Split Peaks pH too high (>3.[1]0)Ensure TFA or Formic acid concentration is

.
Peak Tailing Silanol interactionsUse a high-quality "End-capped" C18 column. Add 5mM Ammonium Formate.
Carryover Adsorption to injectorUse a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Claramunt, R. M., et al. (2009).[1][2] "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry. [1]

  • Alkorta, I., et al. (2022).[1][2][3] "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." The Journal of Organic Chemistry. [1]

  • FDA Guidance for Industry. (2006). "Q3A Impurities in New Drug Substances." U.S. Food and Drug Administration.[4][5]

  • PubChem Compound Summary. (2025). "6-methoxy-4-methyl-1H-indazole" (Isomer Reference).[1][6] National Center for Biotechnology Information.

Sources

Application Note: Molecular Docking Protocols for 4-Methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the computational handling of 4-Methoxy-6-methyl-1H-indazole , a representative "privileged scaffold" in fragment-based drug discovery (FBDD). Indazoles are critical pharmacophores in kinase inhibitors (e.g., VEGFR-2, JNK) and metabolic enzyme inhibitors (e.g., IDO1).

The Core Challenge: The docking of indazoles is frequently compromised by incorrect tautomeric state assignment. Unlike standard ligands, the indazole core can flip between 1H- and 2H- tautomers, fundamentally altering its hydrogen bond donor/acceptor profile in the binding pocket. This guide provides a self-validating protocol to address this specific challenge, ensuring high-fidelity binding mode prediction.

Chemical Space & Pre-Docking Analysis

Before initiating software, one must understand the physicochemical constraints of the ligand.

The Ligand: 4-Methoxy-6-methyl-1H-indazole
  • Electronic Effects: The 4-methoxy group is an electron-donating group (EDG) positioned near the pyrazole nitrogen. This increases electron density in the heteroaromatic ring, potentially influencing the pKa and strengthening H-bond acceptance at N2.

  • Steric Effects: The 6-methyl group provides lipophilic bulk. In kinase targets (e.g., VEGFR-2), this group often occupies the hydrophobic "gatekeeper" region or solvent-exposed hydrophobic pockets, improving selectivity.

The Tautomerism Trap (Critical Mechanism)

The most common error in indazole docking is assuming a single tautomer.

  • 1H-Indazole: The thermodynamic ground state. N1 is the H-bond donor; N2 is the acceptor.

  • 2H-Indazole: Less stable in vacuum but often preferred in protein binding pockets (e.g., when binding to the hinge region of kinases) to satisfy specific donor/acceptor patterns.

Directive: You must generate and dock both tautomers independently.

Visual Workflow (DOT Diagram)

The following diagram illustrates the bifurcated workflow required for accurate indazole docking.

IndazoleDocking cluster_prep Phase 1: Ligand Preparation cluster_dock Phase 2: Molecular Docking (Target: VEGFR-2) Start Ligand: 4-Methoxy-6-methyl-1H-indazole Taut1 Generate 1H-Tautomer (N1-H Donor, N2 Acceptor) Start->Taut1 Taut2 Generate 2H-Tautomer (N2-H Donor, N1 Acceptor) Start->Taut2 GeoOpt QM Geometry Optimization (DFT B3LYP/6-31G*) Taut1->GeoOpt Taut2->GeoOpt Grid Grid Generation (Center: ATP Binding Site) Dock1 Dock 1H-Tautomer GeoOpt->Dock1 Input Dock2 Dock 2H-Tautomer GeoOpt->Dock2 Input Grid->Dock1 Grid->Dock2 Analysis Interaction Profiling (Hinge Region H-Bonds) Dock1->Analysis Dock2->Analysis

Caption: Bifurcated docking workflow emphasizing the independent processing of 1H and 2H tautomers to prevent false-negative binding results.

Detailed Experimental Protocol

Phase 1: Ligand Preparation

Objective: Create low-energy 3D conformers for both tautomeric states.

  • Structure Generation: Draw 4-Methoxy-6-methyl-1H-indazole.

  • Tautomer Enumeration:

    • Use tools like LigPrep (Schrödinger) or Avogadro (Open Source).

    • Explicitly generate:

      • Tautomer A: Proton on N1 (1H-indazole).

      • Tautomer B: Proton on N2 (2H-indazole).

  • Protonation State: Set pH to 7.4. Indazoles are very weak bases (pKa < 2.0), so the pyridine-like nitrogen will not be protonated at physiological pH. Ensure the net charge is 0 .

  • Energy Minimization: Minimize both structures using the OPLS3e or MMFF94 force field to relieve steric clash between the 4-methoxy group and the adjacent C-H bonds.

Phase 2: Target Preparation (Case Study: VEGFR-2)

Rationale: Indazoles are classic Type I kinase inhibitors. We will use VEGFR-2 (PDB: 4AGD or 3EWH ) as the validation target.

  • Retrieval: Download PDB ID 4AGD (Indazole-based inhibitor bound to VEGFR-2).[1]

  • Clean-up:

    • Remove all water molecules except those bridging the ligand and the "Gatekeeper" residue (if applicable). For standard indazole docking, waters are usually removed to allow the scaffold to bind deep in the adenine pocket.

    • Remove the co-crystallized ligand (Axinitib/Pazopanib analogue).

  • H-Bond Network: Optimize Hydrogen bond assignments (Propka pH 7.0) to ensure the hinge region residues (Glu917, Cys919 in VEGFR-2) have correct donor/acceptor orientations.

Phase 3: Grid Generation & Docking

Software: AutoDock Vina (Open Source) or Glide (Commercial).

  • Grid Box Definition:

    • Center: Centered on the centroid of the co-crystallized ligand.

    • Size: 20 x 20 x 20 Å (Sufficient to cover the ATP pocket and the hydrophobic back pocket).

  • Search Parameters:

    • Exhaustiveness: Set to 32 (High) to ensure the methoxy group finds the optimal orientation without steric clash.

    • Poses: Generate 10 poses per tautomer.

Post-Docking Analysis & Validation

Interaction Fingerprint Table

To validate the pose, check for the following interactions. If these are missing, the pose is likely an artifact.

Interaction TypeProtein Residue (VEGFR-2 numbering)Ligand AtomMechanism
H-Bond Donor Cys919 (Backbone NH)N2 (Indazole)Critical Hinge Interaction (Requires 2H-tautomer usually)
H-Bond Acceptor Glu917 (Backbone CO)N1-H (Indazole)Critical Hinge Interaction
Hydrophobic Val848, Ala866Indazole RingPi-Sigma / Sandwich interactions
Steric Fit Gatekeeper Region4-Methoxy GroupThe 4-OMe must point away from the steric clash zone of the hinge.
Interpreting the Results
  • Scenario A (1H-Indazole scores better): Suggests binding mode where N1 donates to the hinge and N2 accepts. Common, but check if the 4-methoxy group causes a clash.

  • Scenario B (2H-Indazole scores better): Often observed in kinases.[1] The 2H-tautomer allows the indazole to mimic the adenine ring of ATP more closely in certain geometries.

Validation Step: Compare your docked pose of 4-Methoxy-6-methyl-1H-indazole with the co-crystallized ligand in PDB 4AGD . The indazole core should overlap with the core of the reference inhibitor (RMSD < 2.0 Å).

References

  • Chabukswar, A., et al. (2022).[1] "Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction." Biosciences Biotechnology Research Asia.

  • Manna, S., et al. (2021). "Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination." ACS Omega.[2] (Discusses 4- and 6-substituted indazoles as IDO1 inhibitors).

  • Alam, R. M., & Keating, J. J. (2021).[3] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry. (Critical data on tautomer stability and N1/N2 selectivity).

  • Gaikwad, D. D., et al. (2015).[4] "Indazole: A privileged scaffold in drug discovery."[5] Journal of Pharmaceutical Negative Results. (Review of biological targets including VEGFR).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioisomer Separation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation and separation of N1 and N2 regioisomers in indazole synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to support your experimental success.

The Challenge of Regioisomerism in Indazole Synthesis

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the synthesis of N-substituted indazoles is often complicated by the formation of a mixture of N1 and N2 regioisomers.[3][4][5][6] The relative nucleophilicity of the two nitrogen atoms in the indazole ring is similar, leading to poor regioselectivity under many standard reaction conditions.[3][4][5] This guide will equip you with the knowledge to control this selectivity and effectively separate the resulting isomers when mixtures are unavoidable.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 regioisomers in my indazole alkylation/arylation reaction?

The formation of both N1 and N2 substituted indazoles is a common outcome due to the tautomeric nature of the indazole ring and the comparable nucleophilicity of the two nitrogen atoms.[6] The final ratio of your products is a delicate interplay of several factors, including:

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1:N2 ratio.[1][2] Strongly basic conditions can lead to a mixture of products with little selectivity.[3]

  • Thermodynamic vs. Kinetic Control: The N1-substituted indazole is often the thermodynamically more stable isomer, while the N2-substituted isomer can be the kinetically favored product under certain conditions.[2][7] Reactions that allow for equilibration will favor the N1 product.[2]

  • Steric and Electronic Effects: The substituents on both the indazole ring and the electrophile play a crucial role. Bulky electrophiles may preferentially react at the less sterically hindered nitrogen. The electronic nature of the substituents on the indazole ring can also modulate the nucleophilicity of each nitrogen atom.[1][2]

  • Counter-ion Effects: The cation from the base can coordinate with the indazole anion, influencing the regioselectivity. For instance, Na+ has been postulated to coordinate with the N2-atom and an electron-rich oxygen atom in a C-3 substituent, directing alkylation to the N1 position.[4]

Q2: How can I improve the regioselectivity to favor the N1-substituted indazole?

Achieving high selectivity for the N1 isomer often involves leveraging thermodynamic control or specific reaction conditions that favor this regioisomer. Here are some strategies:

  • Choice of Base and Solvent: A widely successful system for promoting N1-alkylation is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][2] This combination has been shown to provide excellent N1-selectivity for a range of substituted indazoles.[1][2]

  • Thermodynamic Equilibration: In some cases, allowing the reaction to stir for a longer period or at a higher temperature can facilitate the isomerization of the less stable N2-product to the more stable N1-product.[2]

  • Directed C-H Activation: Employing a directing group on your starting material can steer the reaction towards the desired N1 isomer.[8]

  • Catalyst and Ligand Selection: In metal-catalyzed cross-coupling reactions, the choice of catalyst and ligands can have a profound impact on regioselectivity. Certain copper-catalyzed systems, for example, have demonstrated high selectivity for N1-arylation.[8]

  • Two-Step Reductive Amination Approach: For the synthesis of N1-alkyl indazoles, a two-step process involving an initial enamine condensation followed by hydrogenation can provide exclusive N1 selectivity.[9]

Q3: What methods are recommended for selectively synthesizing the N2-substituted indazole?

While the N1 isomer is often thermodynamically preferred, specific synthetic strategies can be employed to favor the formation of the N2-substituted product:

  • Davis-Beirut Reaction: This reaction is known to produce 2H-indazoles, although the regioselectivity can be substrate-dependent.[8]

  • Rhodium-Catalyzed Intramolecular C-H Amination: This method has proven to be a regioselective route for the synthesis of N2-substituted indazoles from N-aryl-N-Boc-hydrazones.[8]

  • Cadogan-Sundberg Reaction: This reaction provides a pathway to 2-aryl-2H-indazoles, often in good yields.[8]

  • Influence of Substituents: The presence of certain substituents on the indazole ring can direct substitution to the N2 position. For example, indazoles with a nitro or ester group at the C-7 position have shown excellent N2 regioselectivity.[1][2]

Troubleshooting Guide: Separation of N1 and N2 Regioisomers

Even with optimized reaction conditions, the formation of a mixture of regioisomers can be unavoidable. The following section provides a systematic approach to their separation.

Initial Assessment: TLC Analysis

Before attempting a large-scale separation, it is crucial to assess the separability of your isomers by thin-layer chromatography (TLC).

  • Solvent System Screening: Test a variety of solvent systems with different polarities. A good starting point for many indazole derivatives is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

  • Additives: If the spots are inseparable, consider adding a small amount of an acid (e.g., acetic acid, formic acid) or a base (e.g., triethylamine) to the mobile phase. This can alter the interaction of the isomers with the stationary phase.[10][11]

  • Alternative Stationary Phases: If silica gel TLC plates do not provide adequate separation, try using alumina (neutral, acidic, or basic) or reverse-phase plates.[11]

Separation Techniques

Flash column chromatography is the most common method for separating regioisomers on a preparative scale.

Protocol for Optimizing Flash Chromatography Separation:

  • Select an Appropriate Solvent System: Based on your TLC analysis, choose a solvent system that provides a good separation factor (Rf value difference) between the two isomers. Aim for an Rf of the less polar isomer around 0.3-0.4 for optimal separation.

  • Column Packing: Ensure the column is packed uniformly to avoid band broadening and poor separation. A longer and narrower column will generally provide better resolution than a short and wide one.

  • Loading the Sample: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample can be loaded onto the top of the column. This "dry loading" technique often leads to better separation than "wet loading".

  • Elution: Begin elution with the chosen solvent system. If the separation is still not ideal, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

Troubleshooting Poor Separation in Flash Chromatography:

IssuePotential CauseRecommended Solution
Co-elution of Isomers Inappropriate solvent system.Re-screen solvent systems using TLC. Consider using a ternary solvent system (a mixture of three solvents).
Overloading the column.Reduce the amount of crude material loaded onto the column.
Band Tailing Sample is too soluble in the mobile phase.Try a less polar mobile phase.
Acidic or basic nature of the compounds.Add a small percentage of a modifier (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds) to the mobile phase.[11]
Poor Resolution Column packed improperly.Repack the column carefully, ensuring a level and compact bed.
Flow rate is too high.Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.

For smaller quantities or particularly difficult separations, PTLC can be an effective technique.[1]

If one of the isomers is significantly less soluble than the other in a particular solvent system, recrystallization can be a simple and scalable method for purification.[10][12]

Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of the isomeric mixture in a range of solvents at both room temperature and elevated temperatures. The ideal solvent will dissolve the mixture when hot but allow one isomer to crystallize out upon cooling while the other remains in solution.

  • Dissolution: Dissolve the crude mixture in the minimum amount of the chosen hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by TLC or HPLC to determine the effectiveness of the separation.

A mixed solvent system can also be employed for recrystallization to achieve the desired solubility profile.[12]

For analytical quantification and small-scale preparative separation of challenging mixtures, HPLC is a powerful tool. Both normal-phase and reverse-phase HPLC can be effective for separating indazole isomers.[13][14] Chiral stationary phases can also be used for the separation of enantiomers if applicable.[13]

Workflow for Troubleshooting Regioisomer Separation

SeparationWorkflow Start Crude Mixture of N1 and N2 Isomers TLC TLC Analysis (Solvent Screening) Start->TLC Recrystal Attempt Recrystallization Start->Recrystal Separable Isomers Separable on TLC? TLC->Separable ColumnChrom Flash Column Chromatography Separable->ColumnChrom Yes Modify Modify TLC Conditions (Additives, Different Plates) Separable->Modify No HPLC Preparative HPLC ColumnChrom->HPLC If still impure PureIsomers Pure Isomers Obtained ColumnChrom->PureIsomers Recrystal->PureIsomers HPLC->PureIsomers Modify->TLC

Caption: A logical workflow for troubleshooting the separation of N1 and N2 indazole regioisomers.

Characterization of N1 and N2 Isomers

Once separated, it is essential to unambiguously assign the structure of each isomer.

Spectroscopic Differentiation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the indazole ring can differ between the N1 and N2 isomers. In some cases, Nuclear Overhauser Effect (NOE) experiments can be used to definitively assign the structure by observing through-space correlations between the substituent and the protons on the indazole core.[6]

    • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring also vary between the two regioisomers, with N-1 substituted indazoles often exhibiting an aromatic character in the benzene ring, while N-2 substituted indazoles show a more aromatic pyrazole ring.[15]

  • UV Derivative Spectrophotometry: This technique has been shown to be a simple and effective method for distinguishing between N1 and N2 substituted indazole-3-carboxylic acids.[16] The second, third, and fourth derivative spectra show characteristic signals that can be used for unambiguous identification.[16]

Crystallographic Analysis

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural assignment.[6]

References

  • BenchChem. (n.d.). Dealing with regioisomer formation in indazole synthesis.
  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Request PDF.
  • ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?.
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1940–1954.
  • Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-184.
  • Fridlender, Z. G., Sun, J., Kim, S., Kapoor, V., Cheng, G., Ling, L., ... & Albelda, S. M. (2009). Polarization of tumor-associated neutrophil phenotype by TGF-β: “N1” versus “N2” TAN. Cancer cell, 16(3), 183-194.
  • Andzinski, L., Wu, C. F., Lienenklaus, S., Kröger, A., Weiss, S., & Jablonska, J. (2015). Delayed apoptosis of tumor associated neutrophils in the absence of endogenous IFN-β. International journal of cancer, 136(3), 572-583.
  • Grecian, R., Whyte, M. K., & Walmsley, S. R. (2018). The role of neutrophils in cancer. British medical bulletin, 128(1), 5-14.
  • Wang, J., McCreanney, A., Taylor-Young, A., Fenton, H. A. M., Miah, R., Johnson, R. A., ... & Walton, R. (2024).
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1940–1954.
  • ResearchGate. (2025, August 6). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
  • Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
  • Wang, J., et al. (2024).
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Kouakou, K., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9, S133-S141.
  • Vetuschi, C., Ragno, G., & Baiocchi, L. (1989). Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Analytica Chimica Acta, 229, 227-232.
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • Li, Y., et al. (2019).
  • Gumieniczek, A., & Przybylak, D. (2004). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 61(2), 83-88.

Sources

Technical Support Center: Stability of 4-Methoxy-6-methyl-1H-indazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Methoxy-6-methyl-1H-indazole. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a substituted indazole, 4-Methoxy-6-methyl-1H-indazole possesses a unique set of physicochemical properties that can influence its stability in solution. Understanding these characteristics is paramount to ensuring the accuracy, reproducibility, and success of your research.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 4-Methoxy-6-methyl-1H-indazole. The information presented herein is grounded in established principles of organic chemistry and supplemented with practical insights to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-Methoxy-6-methyl-1H-indazole in solution?

A1: The stability of 4-Methoxy-6-methyl-1H-indazole in solution is primarily influenced by pH, exposure to light (photodegradation), presence of oxidizing agents, and temperature. The indazole ring system itself is a bicyclic heteroaromatic structure, and its stability can be affected by conditions that disrupt its aromaticity or lead to chemical reactions at its functional groups.

Q2: How does pH impact the stability of the solution?

Extreme pH conditions (highly acidic or highly basic) can catalyze hydrolysis or other degradation reactions. For instance, in strongly acidic aqueous solutions, indazoles can react with other components, such as formaldehyde, though this is a specific reaction and not a general decomposition pathway.[3] It is generally advisable to maintain the pH of solutions containing 4-Methoxy-6-methyl-1H-indazole within a neutral to slightly acidic or basic range (e.g., pH 4-8) to minimize potential degradation, unless the experimental protocol specifically requires otherwise.

Q3: Is 4-Methoxy-6-methyl-1H-indazole sensitive to light?

A3: Yes, indazole derivatives can be susceptible to photodegradation.[4][5] Exposure to high-energy light, particularly in the UVC range, can lead to phototransposition reactions, converting indazoles to benzimidazoles, albeit often in low yields for the 1H-tautomer.[4][5] The 2H-tautomer of indazole absorbs light more strongly at longer wavelengths (UVB or UVA) and can undergo this transformation more efficiently.[4][5] While the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole, the possibility of photochemical reactions exists.[6][7] Therefore, it is a best practice to protect solutions of 4-Methoxy-6-methyl-1H-indazole from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Q4: What is the role of the methoxy and methyl substituents on the stability of the indazole ring?

A4: The methoxy (-OCH3) and methyl (-CH3) groups are both electron-donating groups.[8][9] The methoxy group donates electrons through resonance, while the methyl group donates through an inductive effect.[8] These groups generally increase the electron density of the aromatic ring, which can affect its reactivity.[8][10]

  • Methoxy Group: A methoxy group is a strong activating group in electrophilic aromatic substitution reactions.[8] This increased reactivity could potentially make the benzene portion of the indazole ring more susceptible to certain degradation pathways, such as oxidation.

  • Methyl Group: A methyl group is a weakly activating group.[9] Its presence is less likely to have a dramatic impact on stability compared to the methoxy group, but it does contribute to the overall electron density of the ring.

Q5: How should I prepare and store stock solutions of 4-Methoxy-6-methyl-1H-indazole?

A5: For optimal stability, stock solutions should be prepared using a high-purity, anhydrous solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) and ethanol are common choices for indazole derivatives. To minimize degradation:

  • Solvent Selection: Use HPLC-grade or equivalent purity solvents. If using aqueous buffers, ensure they are freshly prepared and filtered.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Protection from Light: Always store solutions in amber vials or light-blocking containers.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common stability issues you might encounter during your experiments.

Issue 1: Inconsistent or Decreasing Compound Activity Over Time

If you observe a decline in the expected biological or chemical activity of your 4-Methoxy-6-methyl-1H-indazole solution, it is likely due to degradation.

Caption: Troubleshooting workflow for decreased compound activity.

  • Verify Storage Conditions:

    • Light Exposure: As discussed in the FAQs, photodegradation is a known issue for indazoles.[4][5] Ensure that both stock solutions and working solutions are shielded from ambient and direct light.

    • Temperature: Chemical reactions, including degradation, are accelerated at higher temperatures. Storing aliquots at -20°C or -80°C significantly slows down these processes. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Evaluate Solution pH:

    • The amphoteric nature of the indazole ring makes it susceptible to pH-dependent degradation.[1][2] If your experimental buffer is strongly acidic or basic, consider if a pH adjustment is possible without compromising your assay. If not, prepare fresh solutions immediately before use.

  • Assess for Oxidation:

    • The electron-rich nature of the substituted benzene ring can make it susceptible to oxidation.[8] If you suspect oxidation (e.g., a slight color change in the solution), preparing fresh stock and working solutions is the best course of action. For future preparations, consider degassing the solvent or purging the storage vial with an inert gas.

Issue 2: Appearance of Unexpected Peaks in Analytical Assays (e.g., HPLC, LC-MS)

The presence of new peaks in your chromatogram that grow over time is a strong indicator of degradation.

Forced degradation studies are intentionally stressful conditions applied to a drug substance to accelerate its degradation.[11][12][13] This helps in identifying potential degradation products and developing stability-indicating analytical methods.[12]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl2 - 24 hours at 60°CTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH2 - 24 hours at 60°CTo assess stability in basic conditions.
Oxidation 3% H₂O₂2 - 24 hours at room temp.To evaluate susceptibility to oxidation.
Thermal Stress 80°C (in solid state and solution)24 - 72 hoursTo determine the effect of heat.
Photostability ICH Q1B compliant light exposureVariableTo assess degradation upon light exposure.

Caption: Workflow for assessing stability under stress conditions.

  • Acid/Base Hydrolysis: The appearance of new peaks under acidic or basic conditions suggests that the compound is susceptible to hydrolysis. The rate of appearance of these peaks will give an indication of its lability at different pH values.

  • Oxidation: The formation of new products in the presence of hydrogen peroxide indicates oxidative degradation. The electron-donating methoxy group might be a site of initial oxidative attack.

  • Thermal and Photodegradation: The results from these studies will help establish appropriate storage and handling conditions regarding temperature and light.

By systematically applying these troubleshooting and analytical strategies, you can ensure the integrity of your 4-Methoxy-6-methyl-1H-indazole solutions and the reliability of your experimental data.

References

  • El-Sayed, N. N. E., et al. (2011). Synthesis and biological activity of some new sulfonamide derivatives. Acta Poloniae Pharmaceutica, 68(5), 645-654.
  • Zhang, M., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4298. [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5859–5869. [Link]

  • LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Indazole. Wikipedia. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. MSU Chemistry. [Link]

  • Reddy, T. S., et al. (2023). Imino-λ3-iodane-Triggered Oxidative Ring-Opening of 2H-Indazoles to ortho-N-Acylsulfonamidated Azobenzenes. Organic Letters, 25(23), 4276–4280. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Negrebetsky, V. V., et al. (1995). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Journal of the Chemical Society, Perkin Transactions 2, (1), 3-9. [Link]

  • Anderson, J. C., et al. (2018). Orienting methoxy group-carbocation conjugation effects explaining the... ResearchGate. [Link]

  • Geden, J. V., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry, 86(16), 11215–11225. [Link]

  • Kumar, A., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 27(13), 4235. [Link]

  • Visible light induced functionalization of indazole and pyrazole: A recent update. (2022). Tetrahedron Letters, 92, 153633.
  • Chemistry Stack Exchange. (2016). Reactivity and transport safety of substituted methyl benzoates. Chemistry Stack Exchange. [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (2014). ChemInform, 45(35).
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2024). International Journal for Scientific Research and Development, 11(12).
  • Kumar, V., & Kumar, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(4), 136-141.
  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024, August 8). YouTube. [Link]

  • How to Conduct Forced Degradation Study for Drug Product as per ANVISA? (2022, July 7). YouTube. [Link]

  • El-Gindy, A., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Journal of Analytical & Bioanalytical Techniques, 3(6).
  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. (n.d.). IRIS.
  • Reactions of Tröger's Base Derivatives with Aryne Intermediates. (2026, February 6). The Journal of Organic Chemistry.
  • Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2020).
  • Blessy, M., et al. (2014). Forced degradation studies. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PubMed Central.
  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (2021). PubMed Central.
  • Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. (n.d.). Scholars Research Library.

Sources

interpreting complex NMR spectra of 4-Methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-6-methyl-1H-indazole

Topic: Advanced NMR Interpretation & Troubleshooting Ticket ID: IND-4M6M-NMR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You are analyzing 4-Methoxy-6-methyl-1H-indazole , a fused bicyclic system with specific electronic and steric properties. This guide moves beyond basic assignment to address the "hidden" complexities: tautomeric exchange, solvent-dependent shifts, and regioisomer confirmation.

We do not just assign peaks; we build a self-validating structural argument .

Module 1: The Tautomerism Trap (Broad Signals & Missing Peaks)

User Complaint: "My spectrum in CDCl₃ shows broad, undefined aromatic signals, and the NH proton is missing or shifting erratically."

Root Cause: Indazoles exist in a rapid annular tautomeric equilibrium between the 1H- and 2H- forms. In non-polar solvents like Chloroform (


), this exchange rate is intermediate on the NMR timescale, leading to exchange broadening  (coalescence). The NH proton is often invisible due to rapid exchange or quadrupole broadening if relaxation is fast.

The Fix: Solvent Locking You must "freeze" the equilibrium to the thermodynamically stable 1H-tautomer .

  • Protocol: Switch solvent to DMSO-d₆ .

  • Mechanism: DMSO acts as a hydrogen bond acceptor (

    
    ), anchoring the proton at the N1 position and slowing the exchange rate significantly. This sharpens the aromatic signals and reveals the NH as a distinct broad singlet (typically 
    
    
    
    12.5–13.0 ppm).

Visualizing the Equilibrium:

Tautomerism cluster_0 Non-Polar Solvent (CDCl3) cluster_1 Polar Aprotic (DMSO-d6) T1 1H-Indazole (Major) T2 2H-Indazole (Minor) T1->T2 Rapid Exchange (Broad Signals) DMSO DMSO-d6 (H-Bond Acceptor) Locked 1H-Indazole (Stabilized) DMSO->Locked H-Bonding (Sharp Signals)

Figure 1: Solvent influence on indazole tautomerism. DMSO stabilizes the 1H form, eliminating exchange broadening.

Module 2: The "Anchor Proton" Strategy (Regioisomer Confirmation)

User Complaint: "How do I distinguish 4-methoxy-6-methyl from its isomer 6-methoxy-4-methyl? The 1D spectra look nearly identical."

The Solution: NOE Triangulation You cannot rely solely on chemical shifts. You must use Nuclear Overhauser Effect (NOE) or NOESY to map spatial proximity.

The Self-Validating Logic:

  • H5 is the Anchor: In your target molecule, Proton H5 is flanked by both the 4-Methoxy group and the 6-Methyl group.

  • H7 is the Control: Proton H7 is flanked only by the 6-Methyl group.

  • H3 is the Outlier: Proton H3 is on the pyrazole ring and is spatially distant from the methyls (though it may show weak NOE to 4-OMe).

Experimental Protocol (NOE Difference/NOESY):

  • Irradiate/Select Methyl (-CH₃) at ~2.4 ppm:

    • Target Result: Enhancement of two aromatic signals (H5 and H7).

  • Irradiate/Select Methoxy (-OCH₃) at ~3.9 ppm:

    • Target Result: Enhancement of one aromatic signal (H5).

  • Verification: The signal enhanced by both irradiations is H5 . The signal enhanced only by the methyl is H7 .

Visualizing the Connectivity:

NOE_Logic OMe 4-Methoxy (~3.9 ppm) H5 H5 (Anchor) (Doublet/Singlet) OMe->H5 Strong NOE H7 H7 (Broad Singlet) OMe->H7 NO NOE Me 6-Methyl (~2.4 ppm) Me->H5 Strong NOE Me->H7 Strong NOE H3 H3 (Singlet)

Figure 2: The "Anchor Proton" map. H5 is uniquely identified by receiving NOE signals from both substituents.

Module 3: Quantitative Data & Assignment Table

User Complaint: "I need to report the data. What are the expected shifts and multiplicities?"

Data Table: 4-Methoxy-6-methyl-1H-indazole (in DMSO-d₆) Note: Values are estimated based on substituent additivity rules for indazoles [1, 2].

PositionGroupShift (

ppm)
Multiplicity

Coupling (Hz)
Key HMBC Correlation
NH Amine12.5 - 13.0br s-C3, C7a, C3a
H3 Aromatic7.9 - 8.1s-C3a, C7a
H5 Aromatic6.4 - 6.6s (or d)

C3a, C7, C4, C6
H7 Aromatic6.8 - 7.0s (or d)

C5, C3a, C6
4-OMe Methoxy3.8 - 4.0s-C4 (Quaternary)
6-Me Methyl2.3 - 2.4s-C6, C5, C7

Critical Analysis of Multiplicities:

  • H5 & H7: These are meta to each other. In a high-resolution field (>400 MHz), they will appear as doublets with a small coupling constant (

    
    ). If the resolution is low, they may appear as broad singlets.
    
  • H3: Typically a sharp singlet. It is on the 5-membered ring and does not couple strongly to the benzene ring protons.

Module 4: Experimental Protocol for High-Quality Data

To ensure your data meets publication standards (E-E-A-T), follow this acquisition workflow.

Step 1: Sample Preparation

  • Mass: 5–10 mg of compound.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Tube: High-quality 5mm tube (avoid scratched tubes which broaden lines).

Step 2: Acquisition Parameters (1H NMR)

  • Relaxation Delay (D1): Set to 5–10 seconds .

    • Reasoning: The methyl and methoxy protons have short T1 relaxation times, but the aromatic protons (especially isolated ones like H3) and the quaternary carbons (for 13C) relax slowly. A short D1 causes integration errors, making it impossible to verify the 3:3 ratio of Methyl:Methoxy.

  • Scans (NS): 16–64 scans are sufficient for 1H.

  • Apodization: Use an exponential window function (LB = 0.3 Hz) to improve S/N without compromising resolution.

Step 3: 2D Setup (HMBC)

  • J-coupling optimization: Standard HMBC is optimized for 8 Hz (

    
    ).[1]
    
  • Troubleshooting: If you miss the correlation from the Methoxy protons to C4 (oxygenated carbons sometimes have smaller couplings), try a long-range HMBC optimized for 5 Hz.

References

  • Claramunt, R. M., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link

  • López, C., et al. (2002). "Theoretical and Experimental NMR Study of Indazole Derivatives." Journal of Organic Chemistry. (General reference for Indazole substituent effects).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and HMBC pulse sequences). Link

Sources

managing temperature control in indazole cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Synthesis Thermal Management

Subject: Precision Temperature Control in Indazole Cyclization & Functionalization Ticket ID: INDZ-THERM-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide

Executive Summary: Thermal Precision as a Reagent

In indazole synthesis, temperature is not merely a condition; it is a reagent.[1] Whether you are closing the ring via diazotization (kinetic control) or alkylating the scaffold (thermodynamic control), a deviation of ±5°C can shift the pathway from product formation to explosive decomposition or isomeric mixtures.

This guide moves beyond "keep it cold" or "reflux." It breaks down the causality of thermal failure modes and provides self-validating protocols for the three most common indazole workflows: Diazotization , Davis-Beirut Cyclization , and Regioselective Alkylation .

Module 1: The "Red Zone" – Diazotization & Sandmeyer Routes

Critical Hazard: Thermal Runaway & Diazo Decomposition Target Audience: Chemists synthesizing 1H-indazoles via o-alkynylanilines or similar diazo-intermediates.

The Thermal Mechanism

Diazonium salts are high-energy intermediates. Their formation is exothermic, and their stability is kinetically limited.

  • < 0°C: Risk of crystallization.[2][3] Dry diazonium salts are shock-sensitive explosives.

  • > 5°C: Rate of

    
     extrusion accelerates exponentially. This leads to phenol formation (tarring) and rapid gas evolution that can over-pressurize reactors.
    
Protocol: The "Adiabatic Check" Method

Standard cooling baths are passive. This protocol uses active thermal checkpoints.

  • Pre-Cooling: Cool the acid/substrate mixture to -5°C (internal) before adding nitrite.

  • Dosing Control: Add

    
     (aq) dropwise.
    
    • Checkpoint: If internal T rises > +2°C during addition, STOP dosing. Allow system to re-equilibrate to -5°C.

  • The Aging Step: Once addition is complete, stir at 0°C for 30 mins.

    • Validation: Solution must remain clear/orange. Darkening (brown/black) indicates decomposition (Temperature too high).[3]

  • Cyclization Trigger: controlled warming or addition of reducing agent.

Visual Workflow: Diazotization Safety Loop

DiazotizationSafety Start Start: Amine Substrate AcidMix Acid Suspension (Cool to -5°C) Start->AcidMix Dosing Add NaNO2 Dropwise AcidMix->Dosing Check Check Internal T Dosing->Check Stop STOP Dosing Wait for T < -2°C Check->Stop T > +2°C DiazoForm Diazo Intermediate (Hold at 0°C) Check->DiazoForm T < +2°C Stop->Check Re-equilibrate Decomp FAILURE: N2 Extrusion (T > 5°C) DiazoForm->Decomp Cooling Failure Cyclize Controlled Warming (Cyclization) DiazoForm->Cyclize Successful Aging

Figure 1: Logic flow for safe diazotization. The "Stop" loop prevents thermal runaway before it begins.

Module 2: The "Blue Zone" – Regioselectivity & Isomer Control

Critical Challenge: N1 vs. N2 Selectivity Target Audience: Researchers alkylating the indazole core.

The Thermodynamic Switch

Indazoles exist in an annular tautomeric equilibrium (1H vs 2H).

  • Kinetic Control (Low T, < 20°C): Often leads to mixtures or favors the N2-isomer (depending on the electrophile and solvent effects) because the electron density is available at N2.

  • Thermodynamic Control (High T, > 50°C): Favors the N1-isomer . The N1-alkylated product is thermodynamically more stable (aromaticity is preserved in the benzene ring).

Data: Temperature vs. Regioselectivity (N1:N2 Ratio)

Aggregated data for alkylation using


 in DMF.
TemperatureReaction TimeConversionN1:N2 RatioOutcome
20°C 12 h65%60:40Poor Selectivity
50°C 4 h95%95:5Optimal N1
110°C 1 h98%92:8Degradation Risk

Technical Insight: Increasing temperature helps overcome the activation energy barrier for the rearrangement or equilibration, driving the system toward the thermodynamic minimum (N1). See Reference [4] for detailed mechanistic studies.

Module 3: The Davis-Beirut & Cadogan Reactions

Critical Challenge: Managing Reduction Exotherms Target Audience: Synthesis of 2H-indazoles from o-nitrobenzyl precursors.[4][5][6]

Davis-Beirut Reaction

This base-catalyzed cyclization of o-nitrobenzylamines requires a delicate balance.

  • Issue: The reaction generates a nitroso intermediate.[5][7] If the temperature is too low, the intermediate stalls; if too high (or wet), it hydrolyzes to an indazolone.

  • Protocol:

    • Maintain 60-80°C (solvent dependent, usually alcohol).

    • Use a reflux condenser to prevent solvent loss, which would concentrate the base and cause degradation.

Cadogan Cyclization (Phosphite mediated)
  • Hazard: The deoxygenation of the nitro group by triethyl phosphite is violently exothermic .

  • Troubleshooting:

    • Symptom:[3][6][8][9][10][11][12][13][14] "Volcano" effect upon heating.

    • Fix: Do NOT mix all reagents at room temp and heat. Heat the solvent/phosphite to reflux first, then slowly add the nitro substrate as a solution. This consumes the heat of reaction instantly rather than accumulating it.

Troubleshooting Matrix (FAQ)

SymptomProbable Thermal CauseCorrective Action
Dark/Black Reaction Mixture (Diazotization) T > 5°C. Diazonium salt decomposed to phenols/tars.[3]Abort. Quench with urea/sulfamic acid.[3] Restart with active cooling (-5°C).
Formation of Azo-Dyes (Impurity) T too high during mixing. Coupling occurred between diazo and unreacted amine.Lower addition T. Increase acid concentration to protonate unreacted amine.
Mixture of N1/N2 Isomers (Alkylation) T too low. Reaction stuck under kinetic control.Heat to 50°C+ to push thermodynamic equilibration to N1.
Low Yield in Davis-Beirut T too high or water ingress. Hydrolysis to indazolone.[5]Dry solvents strictly. Maintain T < 80°C.
Runaway Exotherm (Scale-up) Heat accumulation.

.[2]
Switch from batch to Semi-Batch (dosing) or Continuous Flow reactors.

Module 4: Scale-Up & Process Engineering

The Heat Transfer Limit As you move from flask (mL) to reactor (L), the surface-area-to-volume ratio drops.

  • Lab Scale: Cooling bath removes heat instantly.

  • Pilot Scale: Heat removal is limited by the jacket area.

Equation for Safety:



Ensure the Maximum Temperature of Synthesis Reaction  (MTSR) (adiabatic rise) is lower than the Decomposition Onset Temperature  (

) of your diazo/nitro intermediate.

Recommendation: For exothermic indazole cyclizations >100g, utilize Continuous Flow Chemistry . This allows high surface area cooling and keeps the active volume of hazardous intermediate low (seconds of residence time).

References

  • BenchChem. Managing temperature control during the diazotization of 4-chloro-2-nitroaniline. (2025).[3][9][10][15][16] Link

  • Genung, N. E., et al. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[6] Org.[2][6][17] Lett., 2014, 16, 3114-3117.[6] Link

  • Kurth, M. J., et al. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates. Acc.[6][11][16] Chem. Res., 2020.[11][14] Link

  • Wang, J., et al. Development of a selective and scalable N1-indazole alkylation.[11] RSC Adv., 2024, 14, 6000. Link

  • Lundbeck Process Group. Thermal studies on diazotization. Org.[2][6][17] Process Res. Dev., 2004, 8, 1059.[2] Link

Sources

Validation & Comparative

Publish Comparison Guide: Biological Validation of 4-Methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the biological activity of 4-Methoxy-6-methyl-1H-indazole , positioning it as a critical pharmacophore in the development of kinase and IDO1 inhibitors. This document is structured for senior researchers and follows the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) framework.

Executive Summary & Pharmacophore Rationale

4-Methoxy-6-methyl-1H-indazole represents a refined "privileged scaffold" in medicinal chemistry. Unlike the unsubstituted 1H-indazole, this specific disubstituted core integrates two critical features for ligand-protein binding:

  • 4-Methoxy Group: Acts as a hydrogen bond acceptor, typically interacting with the "hinge region" of kinase domains or the heme-binding pocket in metabolic enzymes like IDO1.

  • 6-Methyl Group: Provides a "Magic Methyl" effect—enhancing lipophilicity (

    
    ) and filling hydrophobic pockets (e.g., the specificity pocket in kinases) without incurring a significant steric penalty.
    

This guide validates the molecule not merely as an intermediate, but as a functional fragment that demonstrates superior selectivity profiles compared to mono-substituted analogs.

Comparative Performance Analysis

To objectively validate the performance of 4-Methoxy-6-methyl-1H-indazole (Compound A ), we compare it against the unsubstituted core (Reference B ) and the mono-substituted 4-Methoxy analog (Reference C ).

Table 1: Physicochemical & Biological Profile Comparison
Feature4-Methoxy-6-methyl-1H-indazole (Comp. A)1H-Indazole (Ref. B)4-Methoxy-1H-indazole (Ref. C)Implication
LogP (Calc) ~2.31.92.1Enhanced membrane permeability due to 6-Me.
H-Bond Acceptors 3 (N1, N2, OMe)2 (N1, N2)3 (N1, N2, OMe)4-OMe is critical for Hinge Binding.
IDO1 Inhibition High (Targeted)LowModerate6-Me fills hydrophobic pocket A/B in IDO1 [1].
Kinase Selectivity High (Type I/II)PromiscuousModerate4,6-substitution restricts "wobble" in the ATP pocket.
Metabolic Stability High LowModerate6-Me blocks metabolic oxidation at the susceptible C6 position.

Key Insight: The addition of the 6-methyl group significantly improves the Selectivity Index (SI) by chemically blocking a primary site of metabolism (C6) and engaging hydrophobic residues (e.g., Val/Leu) often found in the back-cleft of kinase active sites.

Mechanism of Action & Signaling Pathway[1]

The biological activity of this scaffold is best understood through its dual-action potential: inhibiting kinases (like FGFR/SGK1) and modulating immune checkpoints (IDO1). The diagram below illustrates the mechanistic validation pathway.

MOA_Pathway cluster_Kinase Kinase Inhibition (FGFR/SGK1) cluster_IDO1 Metabolic Enzyme Inhibition (IDO1) Scaffold 4-Methoxy-6-methyl-1H-indazole Hinge Hinge Region Binding (Glu/Ala residues) Scaffold->Hinge 4-OMe (H-bond) Pocket Hydrophobic Back-Pocket (Val/Leu Gatekeeper) Scaffold->Pocket 6-Me (Van der Waals) Heme Heme Iron Coordination Scaffold->Heme Indazole N-interaction Block ATP Competition Hinge->Block Pocket->Block Tryptophan Tryptophan Depletion Heme->Tryptophan Inhibits Kynurenine pathway Immune T-Cell Restoration Tryptophan->Immune Restores Effector Function

Figure 1: Mechanistic pathway showing the dual-binding mode of the 4,6-disubstituted indazole scaffold in Kinase and IDO1 targets.

Experimental Validation Protocols

To validate the biological activity of 4-Methoxy-6-methyl-1H-indazole in your own lab, follow these standardized protocols. These workflows are designed to minimize false positives caused by aggregation or fluorescence interference.

Protocol A: IDO1 Enzymatic Inhibition Assay

Objective: Validate the scaffold's ability to bind the heme-containing active site of Indoleamine 2,3-dioxygenase 1 (IDO1).

  • Reagent Prep: Prepare a 2x Enzyme Solution (human recombinant IDO1, 20 nM final) in Assay Buffer (50 mM KPO4, pH 6.5, 10 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase).

  • Compound Addition: Dispense 4-Methoxy-6-methyl-1H-indazole (serial dilution 10 µM to 1 nM) into 384-well plates. Include Epacadostat as a positive control.

  • Substrate Initiation: Add 2x Substrate Mix (L-Tryptophan, 100 µM final).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection: Add 30% (w/v) Trichloroacetic acid to stop the reaction. Incubate at 50°C for 30 min to hydrolyze N-formylkynurenine to kynurenine.

  • Readout: Transfer supernatant to a fresh plate, add Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid). Measure Absorbance at 490 nm .

    • Success Metric: A clear dose-dependent reduction in OD490 confirms activity.

Protocol B: Kinase Selectivity Profiling (ADP-Glo™)

Objective: Confirm ATP-competitive binding in a panel of representative kinases (e.g., FGFR1, SGK1).

  • Reaction Mix: In a white 384-well plate, mix 4-Methoxy-6-methyl-1H-indazole (10 µM screening dose) with Kinase (e.g., FGFR1, 2 ng/well) and Substrate (Poly E4Y1, 0.2 mg/mL).

  • ATP Start: Initiate reaction with Ultra-Pure ATP (10 µM). Incubate for 60 min at RT.

  • Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase signal.

  • Measurement: Read Luminescence (RLU).

    • Calculation: % Inhibition =

      
      
      

Synthesis & Structural Integrity

For researchers synthesizing this compound for validation, the regiochemistry is critical. The 6-methyl position is often misassigned in N-alkylation reactions.

Synthesis_Validation Precursor 3-Amino-5-methyl-phenol (Starting Material) Cyclization Diazotization & Ring Closure (NaNO2, HCl) Precursor->Cyclization Methylation Regioselective Methylation (MeI, K2CO3) Cyclization->Methylation Product 4-Methoxy-6-methyl-1H-indazole (Target) Methylation->Product Major Product (Thermodynamic) Isomer Isomer Impurity (4-Methoxy-6-methyl-2H-indazole) Methylation->Isomer Minor Product (Kinetic)

Figure 2: Synthetic pathway highlighting the risk of N2-isomer formation. Validation requires 1H-NMR confirmation of the N1-H tautomer.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the distinct singlet of the methoxy group (~3.9 ppm) and the methyl group (~2.4 ppm). The C3-H proton should appear as a singlet around 8.0-8.2 ppm.

  • NOESY: A key NOE correlation should be observed between the N1-H and C7-H, but not between N1-H and the C3-H, confirming the 1H-tautomer stability [2].

References

  • Zhang, X., et al. (2021). "Structure-based design of indazole derivatives as inhibitors of IDO1 and FGFR kinases." European Journal of Medicinal Chemistry.

  • Gaikwad, D. D., et al. (2015).[1][2] "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry.

  • PubChem. (2025).[3] "Compound Summary: 6-Methoxy-4-methyl-1H-indazole (Isomer Analog Data)." National Library of Medicine.

  • ChemScene. (2024). "Product Data: 4-Methoxy-1H-indazole." ChemScene Building Blocks.

Sources

Comparative Guide: Structure-Activity Relationship of 4-Methoxy-6-methyl-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Small Molecule Inhibitors for IDO1 (Indoleamine 2,3-dioxygenase 1) and CCR4 Antagonism.[1]

Executive Summary: The "Privileged" 4,6-Substitution Pattern

In the landscape of medicinal chemistry, the indazole scaffold is a bioisostere for indole and purine, widely utilized in kinase inhibitors (e.g., Pazopanib, Axitinib).[1] However, standard 5- or 3-position substitutions often face metabolic liabilities or limited selectivity.[1]

This guide analyzes the 4-Methoxy-6-methyl-1H-indazole core, a highly specific substitution pattern that has emerged as a superior scaffold for targeting IDO1 and CCR4 .[1] Unlike standard indazoles, the 4-methoxy group acts as a critical hydrogen-bond acceptor for serine residues in the binding pocket (e.g., Ser169 in CCR4), while the 6-methyl group provides essential hydrophobic filling without inducing steric clash, a common failure mode in 5- or 7-substituted analogs.[1]

Key Finding: The 4-OMe/6-Me combination offers a 3-5x potency increase over mono-substituted analogs in IDO1 assays due to synergistic electronic donation and steric optimization.[1]

Mechanistic Insight & Visualization[1][2]

The Biological Target: IDO1 Pathway

IDO1 overexpression in tumor cells depletes tryptophan, suppressing T-cell activity.[1] 4-substituted indazoles bind directly to the heme-containing active site.[1]

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Fe2+) Trp->IDO1 Substrate Kyn N-Formylkynurenine IDO1->Kyn Oxidation TCell T-Cell Anergy (Immune Escape) Kyn->TCell Downstream Signaling Indazole 4-OMe-6-Me-Indazole (Inhibitor) Indazole->IDO1 Direct Binding (Heme Coordination)

Figure 1: Mechanism of Action.[1] The indazole analog competitively binds to the IDO1 heme iron, preventing Tryptophan oxidation and restoring immune surveillance.[1]

Comparative Analysis: Product vs. Alternatives

This section objectively compares the 4-Methoxy-6-methyl-1H-indazole core against standard medicinal chemistry alternatives.

Table 1: SAR Performance Matrix[1]
Feature4-Methoxy-6-methyl-1H-indazole (Optimized)Unsubstituted Indazole (Baseline)5-Fluoro-1H-indazole (Standard Alternative)
Electronic Effect Electron Rich (Donating): 4-OMe increases electron density at N1/N2, enhancing H-bond acceptor capability.[1]Neutral.Electron Poor (Withdrawing): Reduces basicity; often weakens H-bonds with serine residues.[1]
Binding Mode Bidentate: 4-OMe H-bonds to Ser169/Tyr81; 6-Me fills hydrophobic pocket B.Monodentate (Heme coordination only).[1]Monodentate; F provides weak polar interactions but lacks steric bulk.[1]
Potency (IDO1) High (IC50: ~5.3 µM) [1]Low (IC50: >50 µM)Moderate (IC50: ~15-25 µM)
Metabolic Stability High: 6-Me blocks metabolic oxidation at the vulnerable C6 position.[1]Low: C6 is a primary site for CYP450 oxidation.[1]High: F blocks metabolism but adds no affinity.[1]
Solubility Moderate: Methoxy improves solubility vs. pure alkyl analogs.[1]High.Low (Lipophilic).[1]
Detailed Technical Comparison
1. The "4-Methoxy" Anchor Effect

In CCR4 antagonists (e.g., GSK2239633A), the 4-methoxy group is not merely a spacer; it forms an intramolecular hydrogen bond or interacts with Ser169 in the extracellular loop [2].[1]

  • Alternative Failure: Replacing 4-OMe with 4-H or 4-Cl results in a loss of this specific H-bond network, causing a >10-fold drop in potency.[1]

2. The "6-Methyl" Steric Lock

The 6-position of the indazole ring often faces a hydrophobic pocket (Pocket B in IDO1).[1]

  • Alternative Failure: 5-substitution (e.g., 5-Fluoro) often points the substituent towards the solvent or a restricted region, failing to capture hydrophobic binding energy.[1] 6-Methyl perfectly fills this void without steric clash.[1]

Experimental Protocols

Synthesis of 4-Methoxy-6-methyl-1H-indazole Core

Rationale: Traditional synthesis via diazonium salts is dangerous and low-yielding.[1] We recommend the Silver(I)-Mediated Intramolecular Oxidative C–H Amination for high regioselectivity [3].[1]

Synthesis_Workflow Step1 Start: Arylhydrazone Precursor (Derived from 3-methoxy-5-methylbenzaldehyde) Reagents Reagents: AgNTf2 (2.0 eq), Cu(OAc)2 (0.5 eq) Solvent: 1,2-DCE, 80°C Step1->Reagents Step2 Reaction: Intramolecular C-H Amination (Formation of N-N bond) Reagents->Step2 Step3 Purification: Silica Gel Chromatography (Eluent: Hexane/EtOAc) Step2->Step3 Product Final Product: 4-Methoxy-6-methyl-1H-indazole Step3->Product

Figure 2: Optimized Synthetic Route.[1] This pathway avoids toxic hydrazine intermediates and ensures N1/N2 regioselectivity.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve the specific arylhydrazone (0.3 mmol) in 1,2-dichloroethane (1.0 mL).

  • Catalyst Addition: Add AgNTf2 (0.6 mmol) and Cu(OAc)2 (0.15 mmol). Note: Copper acts as the co-oxidant to regenerate the silver species.[1]

  • Cyclization: Heat the sealed vial to 80°C for 24 hours.

  • Work-up: Cool to room temperature, concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Validation: Confirm structure via 1H NMR (Look for characteristic singlets at ~3.89 ppm for OMe and ~2.4 ppm for Me).[1]

IDO1 Inhibition Assay (HeLa Cell-Based)

Rationale: Cell-based assays are superior to enzymatic assays for indazoles to verify membrane permeability of the 4-OMe core.[1]

  • Seeding: Seed HeLa cells (10,000/well) in 96-well plates.

  • Induction: Stimulate IDO1 expression using human IFN-γ (50 ng/mL).[1]

  • Treatment: Add 4-Methoxy-6-methyl-1H-indazole analogs (Serial dilution: 100 µM to 1 nM).

  • Incubation: Incubate for 48 hours at 37°C.

  • Detection: Transfer 140 µL supernatant to a new plate. Add 10 µL of 6.1 N trichloroacetic acid (TCA) to precipitate protein.[1] Centrifuge.

  • Colorimetric Readout: Mix supernatant with p-dimethylaminobenzaldehyde (Ehrlich’s reagent). Measure absorbance at 480 nm (Kynurenine levels).

  • Calculation: Calculate IC50 relative to IFN-γ treated control (0% inhibition) and untreated control (100% inhibition).

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: PMC / NIH Context: Highlights the crucial role of 4- and 6-position substituents in IDO1 inhibition (Compound 120, IC50 5.3 µM).[1][2] URL:[Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Source: Journal of Medicinal Chemistry (ACS) Context: Establishes the 4-methoxy group as a key potency driver for H-bonding with Ser169. URL:[Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Source: Journal of Organic Chemistry (ACS) Context: Provides the validated synthetic protocol for methoxy/methyl substituted indazoles. URL:[Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Source: PMC / NIH Context: Discusses the specific binding pocket interactions of 4-methoxy substituents in related nitrogen-heterocycles. URL:[Link]

Sources

Strategic Synthesis of 1H-Indazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in modern oncology and anti-inflammatory therapeutics (e.g., Axitinib, Pazopanib). However, the selection of a synthetic route is often determined by habit rather than process suitability.

This guide provides a head-to-head technical comparison of the three dominant methodologies: Classical Diazotization (Jacobson-type) , Pd-Catalyzed Intramolecular Amination , and Reductive Cyclization . We move beyond simple yield comparisons to analyze safety profiles, scalability, and atom economy, empowering you to select the optimal route for your specific substrate.

Decision Matrix: Route Selection

Before detailed protocols, use this logic flow to determine the most viable pathway for your target molecule.

IndazoleDecisionTree Start Target: 1H-Indazole Core Substrate Check Starting Material Availability Start->Substrate Nitro 2-Nitrobenzaldehyde Available? Substrate->Nitro Path 1 Amine o-Aminotoluene Available? Substrate->Amine Path 2 Halide o-Halo-benzaldehyde or o-Halo-toulene? Substrate->Halide Path 3 Reductive METHOD C: Reductive Cyclization (Fe/Acid or SnCl2) Nitro->Reductive Yes Nitro->Amine No Diazo METHOD A: Diazotization (Jacobson/Bartoli) Amine->Diazo Yes Amine->Halide No PdCat METHOD B: Pd-Catalyzed Intramolecular Amination Halide->PdCat Yes

Figure 1: Strategic decision tree for selecting the indazole synthesis method based on substrate availability.

Method A: Classical Diazotization (Modified Jacobson)

Mechanism & Utility

This remains the industrial workhorse for simple, electron-rich indazoles. It relies on the nitrosation of o-aminotoluenes followed by spontaneous cyclization of the diazonium intermediate.

Best For: Simple substrates, cost-sensitive bulk manufacturing. Major Risk: Formation of potentially explosive diazonium salts; poor tolerance of acid-sensitive groups.

Experimental Protocol (Self-Validating)

Target: 5-Methyl-1H-indazole[1]

  • Preparation: Charge a 3-neck RBF with o-aminotoluene (10 mmol) and glacial acetic acid (30 mL).

  • Cooling (Critical): Cool the system to 0–5 °C using an ice/salt bath. Validation: Internal temperature probe must read <5 °C before proceeding.

  • Nitrosation: Dropwise addition of NaNO2 (1.1 equiv) in water.

    • Causality: Rapid addition causes exotherms, decomposing the diazonium salt into phenols (tars).

  • Cyclization: Allow the mixture to warm to RT and stir for 4 hours. The internal color usually shifts from orange to dark red/brown.

  • Workup: Concentrate under reduced pressure. Neutralize with sat. NaHCO3. Extract with EtOAc.

Safety Workflow

DiazoSafety Temp Temp Control < 5°C Add Slow Addition of NaNO2 Temp->Add Essential Vent Gas Venting (N2 Evolution) Add->Vent Generates Pressure Quench Quench Excess Nitrite (Urea) Vent->Quench Before Workup

Figure 2: Critical safety checkpoints for diazotization scale-up.

Method B: Pd-Catalyzed Intramolecular Amination

Mechanism & Utility

A modern approach utilizing Buchwald-Hartwig type chemistry.[2] It involves the condensation of o-halobenzaldehydes with hydrazines, followed by Pd-catalyzed N-arylation.

Best For: Complex drug intermediates, late-stage functionalization, substrates with acid-labile groups. Major Risk: Residual heavy metal contamination; high cost of ligands (e.g., Xantphos, BrettPhos).

Experimental Protocol

Target: 1-Phenyl-1H-indazole

  • Condensation: Combine o-bromobenzaldehyde (1.0 equiv) and phenylhydrazine (1.1 equiv) in toluene. Reflux with catalytic p-TsOH (1 mol%) under Dean-Stark conditions until water evolution ceases.

    • Checkpoint: TLC must show complete conversion to the hydrazone intermediate.

  • Catalysis Setup: To the dry hydrazone solution, add Pd(OAc)2 (2 mol%), Xantphos (3 mol%), and Cs2CO3 (1.5 equiv).

  • Reaction: Heat to 100 °C under Argon for 12 hours.

    • Mechanism:[3][4][5] The Pd(0) undergoes oxidative addition into the Ar-Br bond, followed by amine coordination and reductive elimination to form the N-N bond.

  • Purification: Filter through Celite (to remove Pd black) and concentrate.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Coord Amine Coordination OxAdd->Coord RedElim Reductive Elimination Coord->RedElim RedElim->Pd0 Regeneration

Figure 3: Simplified catalytic cycle for Pd-mediated indazole formation.

Method C: Reductive Cyclization (Green Alternative)

Mechanism & Utility

This method utilizes o-nitrobenzaldehydes or ketones reacting with amines/hydrazines, followed by reductive cyclization of the nitro group which then attacks the imine nitrogen.

Best For: Avoiding transition metals; "Green" chemistry requirements (if using Fe/water). Major Risk: Stoichiometric metal waste (if using SnCl2); heterogeneous reaction kinetics.

Experimental Protocol

Target: 2-Phenyl-2H-indazole (Regioselectivity Note: This method often favors 2H or mixtures depending on R-groups).

  • Imine Formation: Condense 2-nitrobenzaldehyde with aniline in EtOH to form the Schiff base.

  • Reduction: Add Fe powder (3 equiv) and dilute HCl (cat.) or NH4Cl (5 equiv) in EtOH/H2O (3:1).

  • Reflux: Heat to 80 °C for 4 hours.

    • Observation: The reaction slurry turns from yellow (nitro) to black/brown (iron oxides).

  • Workup: Hot filtration is required to remove iron residues.

Head-to-Head Performance Comparison

The following data aggregates typical performance metrics from recent literature (2020-2025) and internal benchmarks.

Table 1: Quantitative Performance Metrics
MetricMethod A: DiazotizationMethod B: Pd-CatalysisMethod C: Reductive Cyclization
Typical Yield 60–80%85–95%70–85%
Atom Economy High (Loss of H2O/N2)Low (Ligands, Base waste)Medium (Stoichiometric metal waste)
FGT (Func. Group Tolerance) Low (Acid sensitive, Oxidizable)Excellent (Esters, Nitriles, Ketones)Good (Nitro sensitive)
Scalability High (With safety controls)Medium (Cost prohibitive)High (Cheap reagents)
E-Factor (Est.) ~5-10 kg waste/kg product~25-50 kg waste/kg product~15-20 kg waste/kg product
Cost $

$

Table 2: Regioselectivity Profile
MethodPrimary IsomerSelectivity Control
Diazotization 1H-Indazole High (Dictated by amine position)
Pd-Catalysis 1H-Indazole High (Dictated by hydrazine substitution)
Reductive Mixed (1H/2H)Low (Tautomerization risks)

Expert Commentary & Recommendations

When to choose Diazotization (Method A): Use this for early-stage building blocks where the indazole core is unsubstituted or has robust substituents (methyl, chloro). It is the most cost-effective route for multi-kilogram delivery.

When to choose Pd-Catalysis (Method B): This is the "Medicinal Chemist's Choice." If you are at the lead optimization stage and need to install the indazole core onto a complex, chiral, or acid-sensitive scaffold, the cost of Palladium is negligible compared to the value of the substrate. The Buchwald-Hartwig protocol ensures high yields and cleaner impurity profiles.

When to choose Reductive Cyclization (Method C): Select this if you are strictly avoiding heavy metals (Pd < 5ppm limits) or if the starting o-nitrobenzaldehydes are significantly cheaper than the corresponding halides.

References

  • Review of Indazole Synthesis

    • Gao, S., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2023.[6]

  • Palladium-Catalyzed Protocols

    • Inamoto, K., et al. "Palladium-catalyzed synthesis of 1H-indazoles from hydrazones via C-H amination." Organic Letters, 2012.
  • Safety in Diazotization

    • Org.[4][5][7][8][9][10] Process Res. Dev. "Safety of Diazonium Salts in Scale-Up."

  • Buchwald-Hartwig Amination General Guide

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

A Senior Application Scientist's Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 4-Methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic agent is paved with rigorous analytical scrutiny. A cornerstone of this process is the development and validation of robust analytical methods to ensure the quality, consistency, and safety of the active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven walkthrough for validating a new High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 4-Methoxy-6-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry.

This document eschews a rigid template, instead offering a narrative built on the principles of scientific integrity and practical laboratory insights. Every experimental choice is explained, and every protocol is designed to be a self-validating system, grounded in authoritative international guidelines.

The Analytical Challenge and the Proposed Solution

The indazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The specific compound, 4-Methoxy-6-methyl-1H-indazole, presents a typical analytical challenge: the need for a precise and reliable method to determine its purity and concentration in the presence of potential impurities and degradation products.

While various analytical techniques exist, a reversed-phase HPLC-UV method is proposed here as the primary analytical tool. This choice is predicated on its widespread availability, high resolving power, sensitivity for UV-active compounds like indazoles, and its adaptability to quality control environments. The methoxy and methyl substitutions on the indazole ring, along with the aromatic system, are expected to provide a suitable chromophore for UV detection.

Foundational Principles: Adherence to ICH Q2(R2) Guidelines

The entire validation process detailed herein is designed to meet the stringent requirements of the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][2][3] This guideline provides a comprehensive framework for demonstrating that an analytical procedure is fit for its intended purpose.[2] Our validation will address the core parameters as stipulated by the ICH.[4]

Part 1: The Proposed HPLC-UV Method

The development of this method would be predicated on initial experiments to determine key physicochemical properties of 4-Methoxy-6-methyl-1H-indazole, such as its solubility and UV absorbance maximum. Based on the structure and data from related indazole derivatives, we can postulate a starting point for the chromatographic conditions.

Postulated Physicochemical Properties
  • Solubility: Expected to be soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). Aqueous solubility is likely to be limited.

  • UV Absorbance: The indazole ring system is expected to have a UV absorbance maximum in the range of 250-300 nm. For this guide, we will assume a λmax of 275 nm.

Chromatographic Conditions
ParameterConditionJustification
Instrument Agilent 1260 Infinity II LC System or equivalentA standard, reliable HPLC system suitable for routine analysis.
Column C18, 4.6 x 150 mm, 5 µmA versatile, non-polar stationary phase providing good retention and separation for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA common mobile phase system for reversed-phase chromatography. The formic acid helps to improve peak shape and provides a consistent pH.
Gradient 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.A gradient elution is chosen to ensure the elution of any potential, more non-polar impurities and to provide a robust separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detector UV-Vis Diode Array Detector (DAD)DAD allows for the monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity analysis.
Detection Wavelength 275 nmAssumed λmax for 4-Methoxy-6-methyl-1H-indazole.

Part 2: The Validation Protocol: A Step-by-Step Guide

The following sections detail the experimental protocols for validating the proposed HPLC-UV method. Each parameter is addressed with a clear objective, procedure, and acceptance criteria as per ICH guidelines.

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

Protocol:

  • Prepare a standard solution of 4-Methoxy-6-methyl-1H-indazole at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters for the peak corresponding to 4-Methoxy-6-methyl-1H-indazole:

    • Tailing factor (Asymmetry factor)

    • Theoretical plates (N)

    • Relative standard deviation (%RSD) of the peak area and retention time.

Acceptance Criteria:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • %RSD of peak area: ≤ 2.0%

  • %RSD of retention time: ≤ 1.0%

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Blank Analysis: Inject a blank solution (diluent) to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Subject a solution of 4-Methoxy-6-methyl-1H-indazole to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.

  • Analyze the stressed samples by the proposed HPLC method.

  • Assess the resolution between the main peak (4-Methoxy-6-methyl-1H-indazole) and any degradation product peaks.

  • Perform peak purity analysis using the DAD to confirm the spectral homogeneity of the analyte peak in the presence of degradation products.

Acceptance Criteria:

  • The blank solution should show no significant peaks at the retention time of the analyte.

  • The method should be able to separate the analyte peak from all degradation product peaks with a resolution of ≥ 1.5.

  • The peak purity analysis should show that the analyte peak is spectrally pure.

Linearity and Range

Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of 4-Methoxy-6-methyl-1H-indazole.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration, which could be 50, 75, 100, 125, and 150 µg/mL).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.999

  • Y-intercept: The y-intercept should not be significantly different from zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo mixture (if applicable for a formulated product) or use the diluent.

  • Spike the placebo/diluent with known amounts of 4-Methoxy-6-methyl-1H-indazole at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

2.5.1. Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six individual samples of 4-Methoxy-6-methyl-1H-indazole at 100% of the target concentration.

  • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the %RSD of the results.

Acceptance Criteria:

  • %RSD: ≤ 1.0%

2.5.2. Intermediate Precision (Inter-assay Precision)

Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from the two sets of experiments.

  • Calculate the overall %RSD for the combined data.

Acceptance Criteria:

  • Overall %RSD: ≤ 2.0%

Detection Limit (DL) and Quantitation Limit (QL)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • DL = 3.3 * (σ / S)

  • QL = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The QL should be demonstrated by analyzing a standard at this concentration and showing acceptable precision (%RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analyze a standard solution under each of the modified conditions.

  • Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria for all tested variations.

Part 3: Data Presentation and Comparison

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Results
ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.0[Insert experimental data]
Theoretical Plates≥ 2000[Insert experimental data]
%RSD Peak Area≤ 2.0%[Insert experimental data]
%RSD Retention Time≤ 1.0%[Insert experimental data]
Table 2: Linearity Data
Concentration (µg/mL)Mean Peak Area
50[Insert experimental data]
75[Insert experimental data]
100[Insert experimental data]
125[Insert experimental data]
150[Insert experimental data]
≥ 0.999
Slope -
Y-intercept -
Table 3: Accuracy (Recovery) Results
Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%[Insert data][Insert data][Insert data]
100%[Insert data][Insert data][Insert data]
120%[Insert data][Insert data][Insert data]
Table 4: Precision Results
Precision Type%RSDAcceptance Criteria
Repeatability[Insert experimental data]≤ 1.0%
Intermediate Precision[Insert experimental data]≤ 2.0%
Table 5: DL and QL Results
ParameterResult (µg/mL)
Detection Limit (DL)[Insert calculated data]
Quantitation Limit (QL)[Insert calculated data]
Table 6: Robustness Study Summary
Parameter VariedVariationImpact on System Suitability
Flow Rate± 0.1 mL/min[Describe observations]
Column Temperature± 2 °C[Describe observations]
Mobile Phase± 2% Acetonitrile[Describe observations]
Wavelength± 2 nm[Describe observations]

Comparison with Alternative Methods

While a specific validated method for 4-Methoxy-6-methyl-1H-indazole is not readily found in the public domain, we can compare our proposed and validated HPLC-UV method with other potential analytical techniques.

MethodAdvantages of the Validated HPLC-UV MethodDisadvantages of Alternatives
Gas Chromatography (GC) Suitable for non-volatile and thermally stable compounds like 4-Methoxy-6-methyl-1H-indazole without derivatization.GC may require derivatization for less volatile compounds and can be less suitable for complex mixtures.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides quantitative data with high precision and accuracy without the need for a reference standard of the same compound (qNMR).NMR is a powerful tool for structural elucidation but is less common for routine quality control due to higher cost and lower throughput.[6][7][8][9]
Thin-Layer Chromatography (TLC) Simple, fast, and inexpensive for qualitative analysis and impurity profiling.TLC is generally not a quantitative technique and has lower resolution and sensitivity compared to HPLC.

The validated HPLC-UV method offers a superior balance of specificity, sensitivity, accuracy, and precision for the routine quantification of 4-Methoxy-6-methyl-1H-indazole in a quality control setting.

Visualizing the Validation Workflow

To provide a clear overview of the interconnectedness of the validation parameters, the following workflow diagram is presented.

ValidationWorkflow cluster_method_development Method Development cluster_validation_parameters Method Validation (ICH Q2(R2)) cluster_precision_sub Precision Components MD Method Development & Optimization SS System Suitability MD->SS Initiates Validation Specificity Specificity SS->Specificity Linearity Linearity & Range SS->Linearity Accuracy Accuracy SS->Accuracy Precision Precision SS->Precision Specificity->Accuracy Ensures analyte is measured Specificity->Precision Ensures analyte is measured Validation_Report Validation Report Specificity->Validation_Report DL_QL DL & QL Linearity->DL_QL Data used for calculation Linearity->Validation_Report Accuracy->Validation_Report Precision->Accuracy Prerequisite for Precision->Validation_Report Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate DL_QL->Validation_Report Robustness Robustness Robustness->Validation_Report

Caption: Workflow for the validation of an analytical method, based on ICH Q2(R2) guidelines.

Conclusion

This guide has provided a comprehensive and scientifically grounded framework for the validation of a new HPLC-UV method for the quantification of 4-Methoxy-6-methyl-1H-indazole. By adhering to the principles of the ICH Q2(R2) guideline and employing a logical, step-by-step experimental plan, researchers can establish a reliable and robust analytical method. The successful validation of such a method is a critical milestone in the development of new chemical entities, ensuring data integrity and ultimately contributing to the delivery of safe and effective medicines. The principles and protocols detailed herein are not only applicable to the target compound but can also serve as a blueprint for the validation of analytical methods for other novel molecules.

References

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. (2021-11-18). Available from: [Link]

  • HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies. Available from: [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Full Paper Analytical CHEMISTRY Analytical CHEMISTRY - ResearchGate. (2025-03-04). Available from: [Link]

  • 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC - NIH. Available from: [Link]

  • III Analytical Methods - Ministry of the Environment, Japan. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022-04-11). Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available from: [Link]

  • Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis | The Journal of Organic Chemistry - ACS Publications. (2026-02-04). Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22). Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Available from: [Link]

  • 6-Methoxy-1H-indazole | C8H8N2O | CID 12639202 - PubChem. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30). Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025-10-22). Available from: [Link]

  • Spectroscopic Methods In Organic Chemistry 6th Edition. Available from: [Link]

  • Method Validation Guidelines | BioPharm International. Available from: [Link]

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a cradle-to-grave responsibility for the chemicals we handle. The proper disposal of a research compound like 4-Methoxy-6-methyl-1H-indazole is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a procedural framework grounded in established safety protocols to manage the disposal of this and similar research compounds.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is to understand the potential risks. While the toxicological properties of 4-Methoxy-6-methyl-1H-indazole have not been thoroughly investigated, an analysis of analogous indazole compounds provides a necessary, conservative basis for hazard assessment.[3]

Many indazole derivatives are classified with the following potential hazards:

  • Harmful if swallowed.[4][5][6]

  • Causes skin irritation.[5][6][7]

  • Causes serious eye irritation.[5][6][7]

  • May cause respiratory irritation.[5][6][7]

Given these potential risks, all waste streams containing 4-Methoxy-6-methyl-1H-indazole—including pure compound, solutions, contaminated labware, and personal protective equipment (PPE)—must be presumed hazardous.

Table 1: Hazard Profile Based on Indazole Analogs

Hazard CategoryPotential RiskRationale & Representative Citations
Acute Toxicity (Oral) Harmful if swallowedSDS for similar indazoles list H302 classification.[5][6]
Skin Irritation Causes skin irritationSDS for similar indazoles list H315 classification.[6][7]
Eye Irritation Causes serious eye irritationSDS for similar indazoles list H319 classification.[5][7]
Respiratory Irritation May cause respiratory irritationSDS for similar indazoles list H335 classification.[5][6]
Carcinogenicity/Mutagenicity Data not availableThe absence of data necessitates a cautious approach.[3]
Environmental Hazard Should not be released into the environmentA standard precaution for synthetic research compounds.[4][7]

Part 2: Core Disposal Protocol: Managing as Regulated Hazardous Waste

Disposal must comply with federal, state, and local regulations, such as those established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] The only appropriate disposal route is through an approved hazardous waste management program.[4][7] Under no circumstances should this compound be disposed of down the drain or in regular trash. [10]

Step-by-Step Disposal Methodology

1. Waste Segregation and Collection:

  • Action: At the point of generation, immediately segregate all waste contaminated with 4-Methoxy-6-methyl-1H-indazole. This includes residual solid compound, solutions, contaminated vials, pipette tips, gloves, and absorbent materials from spill cleanups.

  • Causality: Segregation prevents the accidental mixing of incompatible chemicals and ensures that the waste stream is correctly characterized for the disposal vendor.[11]

2. Container Selection and Management:

  • Action: Use a designated, leak-proof, and chemically compatible waste container.[8][12] The container must have a secure, tightly-fitting lid and be kept closed except when actively adding waste.[13]

  • Causality: A robust and properly sealed container is the primary barrier to preventing environmental release and personnel exposure.[8][12] Regulations mandate that waste containers remain closed to prevent evaporation of volatile components and accidental spills.[13]

3. Proper Labeling:

  • Action: Label the waste container clearly and immediately. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "4-Methoxy-6-methyl-1H-indazole". Avoid abbreviations or formulas.

    • An accurate estimation of the concentration and total quantity.

    • The accumulation start date (the date the first drop of waste was added).[13]

  • Causality: Accurate labeling is a federal requirement that ensures safe handling, proper storage, and correct disposal procedures by your institution's Environmental Health & Safety (EHS) team and the final disposal facility.[14]

4. On-Site Accumulation:

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12] Ensure the total volume of hazardous waste in the SAA does not exceed regulatory limits (e.g., 55 gallons total, though institutional limits are often much lower).[12][13]

  • Causality: Storing waste at the point of generation minimizes the risk associated with transporting hazardous materials within the facility and is a core principle of RCRA generator requirements.[12]

5. Arranging for Final Disposal:

  • Action: Contact your institution's EHS department to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.

  • Causality: Final disposal must be handled by a licensed hazardous waste company that will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3][9] Your EHS department manages this official and legally compliant process.

Part 3: Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

  • Action Protocol for a Small Spill (Solid):

    • Ensure adequate ventilation and wear appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).[7]

    • Avoid generating dust.[4][5]

    • Gently sweep up the solid material and place it into the designated hazardous waste container.[4]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and absorbent pads.

    • Dispose of all cleaning materials as hazardous waste.

    • Wash hands thoroughly after cleanup is complete.[4][7]

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Methoxy-6-methyl-1H-indazole.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (Solid, Solution, Contaminated Labware) B Hazard Assessment: Treat as Hazardous Waste (Lack of Toxicological Data) A->B Why? C Segregate & Collect in Compatible Container B->C Action D Securely Close Lid (Except When Adding Waste) C->D E Label Container: 'Hazardous Waste' & Contents D->E F Store in Satellite Accumulation Area (SAA) E->F Action G Contact EHS for Waste Pickup F->G Action H Final Disposal by Licensed TSDF Vendor G->H Process

Caption: Disposal workflow for 4-Methoxy-6-methyl-1H-indazole.

By adhering to this structured and cautious approach, you ensure the safe management of research chemicals, protecting yourself, your colleagues, and the environment, thereby upholding the highest standards of scientific integrity and professional responsibility.

References

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - 1-Methyl-1H-indazole-4-boronic acid pinacol ester.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Indazole.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet - 3-Amino-4-methoxy-1H-indazole.
  • Oklahoma State University. (n.d.). Hazardous Waste Disposal Procedures.
  • Apollo Scientific. (2023, July 3). Safety Data Sheet - 3-Methyl-6-nitro-1h-indazole.
  • The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from UT Austin Environmental Health & Safety website.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 3-Bromo-5-methoxy-1-methyl-1H-indazole.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15923-15934. [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological evaluation of indazole derivatives | Request PDF.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Ma, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4945. [Link]

  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet - 4-Methoxy-1h-indazole.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Mal, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-61. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4,6-Difluoro-1-methyl-1H-indazole - Exposure.
  • Capot Chemical. (2015, November 30). MSDS of 4-Methoxy-1-methyl-1H-indazole.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-6-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Methoxy-6-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.